3-methoxypyridine
Description
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Properties
CAS No. |
1232006-42-6 |
|---|---|
Molecular Formula |
C6H7NO |
Molecular Weight |
109 |
Origin of Product |
United States |
Foundational & Exploratory
3-methoxypyridine chemical properties and structure
This guide provides a comprehensive technical analysis of 3-methoxypyridine, designed for researchers in medicinal chemistry and organic synthesis.[1]
Structural Dynamics, Synthetic Architecture, and Reactivity Profiles
Executive Summary
This compound (CAS: 7295-76-3) represents a critical heterocyclic scaffold in drug discovery. Unlike its 2- and 4-substituted isomers, the 3-methoxy variant offers a unique electronic profile where the resonance donation of the oxygen atom competes with the inductive withdrawal of the pyridine nitrogen without direct conjugation to the nitrogen lone pair. This guide dissects its utility as a precursor for Directed Ortho Metalation (DOM), its physicochemical constraints, and validated protocols for its synthesis and functionalization.
Structural Dynamics & Electronic Profile
The "Push-Pull" Electronic System
The reactivity of this compound is defined by the interplay between the pyridine ring's electron-deficiency and the methoxy group's donation.
-
Inductive Effect (-I): The nitrogen atom exerts a strong electron-withdrawing effect, deactivating the ring toward electrophilic attack compared to benzene. The methoxy oxygen also exerts a -I effect.
-
Resonance Effect (+M): The methoxy group donates electron density into the ring.[2] Crucially, at the 3-position, this donation increases electron density primarily at positions 2, 4, and 6.
-
Basicity (pKa): The pKa of the conjugate acid is approximately 4.88 , slightly lower than pyridine (5.23). This reduction in basicity—despite the +M effect of the methoxy group—indicates that the inductive withdrawal (-I) of the oxygen atom dominates the ground state electronic distribution relative to the nitrogen lone pair.
Molecular Geometry & Coordination
The proximity of the methoxy oxygen to the ring nitrogen (position 1) creates a "chelation pocket" at position 2. This structural feature is the primary driver for its utility in Directed Ortho Metalation (DOM) , allowing high-precision functionalization that is difficult to achieve via standard electrophilic substitution.
Physicochemical Characterization
| Property | Value | Context |
| CAS Number | 7295-76-3 | Unique Identifier |
| Molecular Formula | C₆H₇NO | MW: 109.13 g/mol |
| Boiling Point | 178–179 °C | @ 760 mmHg |
| Density | 1.083 g/mL | @ 25 °C |
| Refractive Index | n20/D 1.518 | Optical characterization |
| pKa | 4.88 ± 0.10 | Conjugate acid (pyridinium) |
| LogP | ~0.99 | Lipophilicity (Drug-likeness) |
| Solubility | Water, EtOH, Et₂O, DMSO | Highly soluble in polar organic solvents |
Synthetic Architecture
The synthesis of this compound hinges on the O-alkylation of 3-hydroxypyridine. A critical challenge is the ambident nucleophilicity of the starting material (pyridone vs. hydroxypyridine tautomers).
Validated Protocol: O-Methylation
Objective: Selective O-methylation over N-methylation.
-
Substrate: 3-Hydroxypyridine (exists in equilibrium with zwitterionic tautomer).
-
Reagents: Methyl Iodide (MeI) or Dimethyl Sulfate (DMS).
-
Base: Potassium Carbonate (
) or Sodium Hydroxide (NaOH). -
Solvent: DMSO or DMF (Polar aprotic solvents favor O-alkylation by solvating the cation).
Step-by-Step Methodology
-
Preparation: Charge a reaction vessel with 3-hydroxypyridine (1.0 eq) and dry DMSO (5-10 volumes).
-
Deprotonation: Add powdered anhydrous
(1.5 eq) or NaOH (1.1 eq). Stir at ambient temperature for 30 minutes. Observation: Solution typically turns yellow/orange indicating phenoxide anion formation. -
Alkylation: Cool the mixture to 0–5 °C. Add Methyl Iodide (1.1 eq) dropwise to control the exotherm.
-
Reaction: Allow to warm to room temperature and stir for 3–12 hours. Monitor via TLC (SiO₂, 5% MeOH in DCM) or LC-MS.
-
Workup: Quench with water (exothermic). Extract with Ethyl Acetate (3x). Wash organics with brine to remove DMSO. Dry over
. -
Purification: Distillation under reduced pressure (bp ~65°C at 15 mmHg) yields the pure oil.
Synthesis Decision Logic (DOT Diagram)
Figure 1: Synthetic pathway logic emphasizing solvent control to maximize O-alkylation yield.
Reactivity Matrix: The DOM Advantage
While this compound is deactivated toward standard Electrophilic Aromatic Substitution (EAS), it is highly reactive toward Directed Ortho Metalation (DOM) . The methoxy group serves as a Directed Metalation Group (DMG).
Directed Ortho Metalation (DOM)
This is the primary method for functionalizing the ring.
-
Mechanism: Strong bases (LiTMP, LDA, or n-BuLi/TMEDA) coordinate to the pyridine nitrogen and the methoxy oxygen.
-
Regioselectivity:
-
C2-Lithiation (Kinetic): Favored due to the "Complex Induced Proximity Effect" (CIPE). The lithium coordinates between the Ring-N and the OMe, directing deprotonation at C2.
-
C4-Lithiation (Thermodynamic): Less common but can occur if C2 is blocked or under specific equilibration conditions.
-
Electrophilic Aromatic Substitution (EAS)
-
Constraint: The pyridine ring is electron-poor. Nitration or bromination requires harsh conditions.
-
Orientation: If forced, EAS occurs ortho/para to the methoxy group (positions 2 and 6 are activated relative to position 5).
Reactivity Pathway Map (DOT Diagram)
Figure 2: Reactivity profile highlighting the dominance of Directed Ortho Metalation (DOM) at the C2 position.
Pharmaceutical Applications
This compound serves as a high-value intermediate in medicinal chemistry:
-
Enzyme Inhibitors: Used in the synthesis of Histone Deacetylase (HDAC) inhibitors . The pyridine ring provides hydrogen bond acceptor capability, while the methoxy group modulates lipophilicity and metabolic stability.
-
Alkaloid Synthesis: A key building block for Magellanine-type Lycopodium alkaloids . The C2-lithiation strategy allows for the construction of complex tetracyclic cores.
-
Ligand Design: The 3-methoxy motif is utilized in pincer ligands for transition metal catalysis, influencing the steric and electronic environment of the metal center.
Safety & Handling (GHS Standards)
-
Signal Word: WARNING
-
Hazard Statements:
-
Handling Protocol: Always manipulate in a fume hood. Avoid contact with strong oxidizing agents and strong acids. In case of skin contact, wash immediately with soap and water.
References
-
PubChem. (2025).[3] this compound Compound Summary. National Library of Medicine. [Link]
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Comins, D. L., & O'Connor, S. (2011). Direct Methoxypyridine Functionalization Approach to Magellanine-Type Lycopodium Alkaloids. National Institutes of Health (PMC). [Link]
-
Gros, P., & Fort, Y. (2002). Lithium-mediated functionalization of heteroaromatics. ResearchGate. [Link]
-
The Good Scents Company. (2024). This compound Material Safety & Properties. [Link]
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An In-Depth Technical Guide to the Synthesis of 3-Methoxypyridine from Pyridine
For Researchers, Scientists, and Drug Development Professionals
Foreword: The Strategic Importance of 3-Methoxypyridine
The pyridine scaffold is a cornerstone of medicinal chemistry, present in a vast array of FDA-approved drugs.[1][2] The strategic placement of substituents on the pyridine ring is paramount for modulating a compound's physicochemical properties, target engagement, and metabolic stability. Among these, the 3-methoxy substituent offers a unique combination of electronic and steric properties, influencing hydrogen bonding capabilities and overall molecular conformation. Consequently, robust and scalable synthetic routes to this compound are of significant interest to the drug development community.[3][4]
This guide will navigate the complexities of pyridine chemistry, focusing on practical and efficient methodologies for the synthesis of this compound. We will explore two principal strategies: the functionalization of the pyridine ring to introduce a hydroxyl group at the 3-position followed by methylation, and the direct introduction of a methoxy group via nucleophilic substitution on a pre-functionalized pyridine.
PART 1: Synthesis via 3-Hydroxypyridine Intermediate
This classical and widely employed approach involves a two-step sequence: the formation of 3-hydroxypyridine from pyridine, followed by its methylation. The primary challenge lies in the regioselective introduction of the hydroxyl group at the C3 position, as pyridine's electronic nature favors electrophilic attack at C3 but is generally deactivated towards such reactions.[5][6][7][8]
Pathway I: Oxidation to Pyridine-N-Oxide and Subsequent Rearrangement
A cornerstone of this strategy is the initial oxidation of pyridine to pyridine-N-oxide. This transformation serves a dual purpose: it activates the pyridine ring towards further functionalization and alters the regioselectivity of subsequent reactions.
Diagram of Pyridine-N-Oxide Formation and Rearrangement:
Caption: Synthesis of this compound via Pyridine-N-Oxide.
Experimental Protocol: Synthesis of Pyridine-N-Oxide
-
Reaction Setup: To a solution of pyridine in a suitable solvent (e.g., chloroform, acetic acid), add an oxidizing agent such as meta-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide.[9] The reaction is typically performed at room temperature.
-
Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Workup: Upon completion, the reaction mixture is washed with a basic solution (e.g., sodium bicarbonate) to remove acidic byproducts. The organic layer is then dried and concentrated to yield pyridine-N-oxide.
From Pyridine-N-Oxide to 3-Hydroxypyridine:
The conversion of pyridine-N-oxide to 3-hydroxypyridine can be achieved through several methods, most notably thermal or photochemical rearrangement.
-
Thermal Rearrangement: Heating pyridine-N-oxide with acetic anhydride leads to a rearrangement, primarily yielding 2-acetoxypyridine. Saponification of this intermediate gives 2-pyridone. While this is a major pathway, minor amounts of 3-acetoxypyridine can sometimes be isolated.
-
Photochemical Rearrangement: A more direct route to 3-hydroxypyridine involves the photochemical irradiation of pyridine-N-oxide.[10] This reaction proceeds through an oxaziridine intermediate, which then rearranges to form 3-hydroxypyridine.[10] This method can offer better regioselectivity for the 3-position compared to thermal methods.[10]
Methylation of 3-Hydroxypyridine
Once 3-hydroxypyridine is obtained, the final step is methylation of the hydroxyl group. Care must be taken to favor O-methylation over N-methylation of the pyridine ring.
Experimental Protocol: Methylation of 3-Hydroxypyridine
-
Reagent Selection: Common methylating agents include diazomethane, dimethyl sulfate, and methyl iodide. The choice of reagent and reaction conditions is critical for achieving high O-selectivity.
-
Diazomethane Method: Treatment of 3-hydroxypyridine with a freshly prepared ethereal solution of diazomethane in the presence of a protic solvent like tert-butanol has been shown to produce this compound in good yields with minimal N-methylation.[11]
-
Dimethyl Sulfate Method: The reaction with dimethyl sulfate is typically carried out in the presence of a base (e.g., sodium hydroxide) in an aqueous or biphasic medium. Optimization of pH and temperature is crucial to maximize the yield of the desired product.
-
Purification: The resulting this compound is typically purified by distillation or column chromatography.
Table 1: Comparison of Methylation Methods for 3-Hydroxypyridine
| Methylating Agent | Typical Conditions | Advantages | Disadvantages |
| Diazomethane (CH₂N₂) | Ethereal solution, tert-butanol | High O-selectivity, mild conditions | Explosive and toxic reagent |
| Dimethyl Sulfate ((CH₃)₂SO₄) | Aqueous base (e.g., NaOH) | Inexpensive, scalable | Can lead to N-methylation, toxic |
| Methyl Iodide (CH₃I) | Base (e.g., K₂CO₃) in polar aprotic solvent (e.g., DMF) | Readily available | Potential for N-methylation |
PART 2: Synthesis via Nucleophilic Aromatic Substitution
An alternative strategy involves the direct displacement of a leaving group at the 3-position of the pyridine ring with a methoxide source. This approach bypasses the need for the pyridine-N-oxide intermediate but requires the synthesis of a 3-substituted pyridine precursor.
Pathway II: Halogenation and Nucleophilic Substitution
This pathway hinges on the regioselective halogenation of pyridine at the C3 position, followed by a nucleophilic aromatic substitution (SNA) reaction with sodium methoxide.
Diagram of Halogenation and Nucleophilic Substitution Pathway:
Caption: Synthesis of this compound via a 3-Halopyridine Intermediate.
Challenges in 3-Halogenation of Pyridine:
Direct electrophilic halogenation of pyridine is notoriously difficult and often requires harsh conditions, leading to low yields and mixtures of isomers.[12] The electron-deficient nature of the pyridine ring deactivates it towards electrophilic attack.[12] However, recent advances have provided more selective methods.
-
Zincke Imine Intermediate Strategy: A novel and highly effective method for the 3-selective halogenation of pyridines involves a ring-opening, halogenation, and ring-closing sequence through a Zincke imine intermediate.[13][14][15] This process transforms the electron-deficient pyridine into a reactive alkene-like system that undergoes regioselective halogenation under mild conditions.[13][14][15]
Nucleophilic Substitution of 3-Halopyridines:
The C3 position of pyridine is less activated towards nucleophilic attack compared to the C2 and C4 positions.[16][17] This is because the negative charge in the Meisenheimer intermediate cannot be delocalized onto the electronegative nitrogen atom.[16][17] Consequently, the nucleophilic substitution of a halide at the 3-position requires more forcing conditions (e.g., higher temperatures) than at the 2- or 4-positions.
Experimental Protocol: Nucleophilic Methoxylation of 3-Bromopyridine
-
Reaction Setup: 3-Bromopyridine is heated with a solution of sodium methoxide in methanol in a sealed tube or under reflux. The use of a polar aprotic solvent like DMF can sometimes facilitate the reaction.
-
Monitoring: The reaction is monitored by GC-MS or LC-MS to track the consumption of the starting material and the formation of this compound.
-
Workup and Purification: After completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure. The residue is then partitioned between water and an organic solvent (e.g., ethyl acetate). The organic layer is washed, dried, and concentrated. The crude product is purified by column chromatography or distillation.
Table 2: Comparison of Synthesis Pathways to this compound
| Pathway | Key Intermediate | Key Reactions | Advantages | Disadvantages |
| I | 3-Hydroxypyridine | Pyridine oxidation, rearrangement, methylation | Well-established, versatile intermediates | Multi-step, potential regioselectivity issues in rearrangement |
| II | 3-Halopyridine | 3-selective halogenation, nucleophilic substitution | More direct, avoids N-oxide | Halogenation can be challenging, forcing conditions for substitution |
PART 3: Emerging Strategies and Future Outlook
The field of C-H functionalization is rapidly evolving and offers promising new avenues for the synthesis of substituted pyridines, including this compound.
Transition-Metal-Catalyzed C-H Activation
Direct, regioselective C-H activation and subsequent functionalization of the pyridine ring is a highly sought-after transformation.[1][18][19][20] While C2-functionalization is more common due to the directing effect of the nitrogen atom, methods for C3 and C4 functionalization are emerging.[18] Palladium- and rhodium-catalyzed reactions have shown promise in the direct arylation and alkenylation of the C3 position of pyridines.[18] The development of catalytic systems for the direct C-H methoxylation of pyridine at the 3-position would represent a significant advancement in the field.
Conclusion
The synthesis of this compound from pyridine can be effectively achieved through two primary, well-established pathways: the oxidation-rearrangement-methylation sequence via a 3-hydroxypyridine intermediate, and the halogenation-nucleophilic substitution route. The choice of strategy often depends on the availability of starting materials, desired scale, and the specific capabilities of the laboratory. The classical pyridine-N-oxide route is versatile, while the halogenation-substitution pathway can be more direct if an efficient 3-halogenation method is available. As the demand for complex pyridine derivatives in drug discovery continues to grow, the development of more efficient and direct C-H functionalization methods will undoubtedly play a crucial role in shaping the future of pyridine synthesis.
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Pyridine C(sp2)–H bond functionalization under transition-metal and rare earth metal catalysis. (2023, June 23). Beilstein Journals. Retrieved February 7, 2026, from [Link]
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Nucleophilic amination of methoxypyridines by a sodium hydride. (n.d.). DR-NTU. Retrieved February 7, 2026, from [Link]
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Regioselective ortho-Lithiation of Halopyridines. Syntheses of ortho-Disubstituted Pyridines and a Convenient Generations of 3,4-Pyridyne. (2025, August 5). ResearchGate. Retrieved February 7, 2026, from [Link]
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Direct Methoxypyridine Functionalization Approach to Magellanine-Type Lycopodium Alkaloids. (2011, December 27). PMC. Retrieved February 7, 2026, from [Link]
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Design and synthesis of novel methoxypyridine-derived gamma-secretase modulators. (n.d.). PMC. Retrieved February 7, 2026, from [Link]
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reactivity of the pyridine ring in 3-methoxypyridine
An In-depth Technical Guide to the Reactivity of the Pyridine Ring in 3-Methoxypyridine
Authored by: A Senior Application Scientist
Introduction
This compound is a heterocyclic compound of significant interest in medicinal chemistry and materials science, serving as a versatile scaffold for the synthesis of complex molecular architectures.[1] Its reactivity is governed by a nuanced interplay between the inherent electron-deficient nature of the pyridine ring and the electronic effects of the methoxy substituent at the C-3 position. Understanding this interplay is paramount for researchers aiming to strategically functionalize this important heterocycle. This guide provides a detailed exploration of the reactivity of this compound, focusing on the causality behind its regiochemical outcomes in key synthetic transformations.
The pyridine ring, an isoelectronic analogue of benzene containing an sp²-hybridized nitrogen atom, is characterized by a significant dipole moment with the negative end on the nitrogen. This nitrogen atom exerts a strong inductive electron-withdrawing effect (-I) and deactivates the ring towards electrophilic attack compared to benzene.[2][3] Conversely, the methoxy group at the C-3 position introduces competing electronic effects: a resonance-based electron-donating effect (+M) that enriches the ortho (C-2, C-4) and para (C-6) positions with electron density, and a weaker inductive electron-withdrawing effect (-I). The resulting reactivity is a composite of these influences, leading to distinct regioselectivity under different reaction paradigms.
Caption: Resonance contributors of this compound.
Electrophilic Aromatic Substitution (SEAr)
The pyridine nucleus is notoriously resistant to electrophilic aromatic substitution due to the electron-withdrawing nature of the ring nitrogen, which deactivates the aromatic system.[2][3] Furthermore, under the acidic conditions typical for many SEAr reactions (e.g., nitration, sulfonation), the pyridine nitrogen is protonated, forming a pyridinium ion. This further deactivates the ring, making conditions even harsher than those required for nitrobenzene.[4]
The 3-methoxy group, being an activating ortho-, para-director, opposes the deactivating effect of the nitrogen.[5] This leads to a regiochemical outcome dictated by the position that is least deactivated by the pyridinium nitrogen and most activated by the methoxy group. Electrophilic attack is generally directed to the C-2 and C-4 positions, which are ortho to the activating methoxy group. However, the powerful deactivating effect of the ring nitrogen, especially at the α (C-2, C-6) and γ (C-4) positions, often makes these reactions challenging.
Halogenation
Halogenation provides a key entry point for further functionalization, such as cross-coupling reactions. The regioselectivity is highly dependent on the reaction conditions.
-
Bromination: The bromination of this compound with bromine in acetic acid has been reported, though specifics on regioselectivity in readily available literature are sparse.[6]
-
Alternative 3-Halogenation Strategy: For many pyridine substrates where direct C-3 halogenation is difficult, a sequence involving Zincke ring-opening, halogenation of the resulting electron-rich acyclic imine, and subsequent ring-closing provides a powerful alternative.[7][8][9] This method allows for the installation of a halogen at the C-3 position under mild conditions, which is otherwise disfavored in classical SEAr.[7][8]
Representative Protocol: 3-Iodination of a Pyridine via Zincke Intermediate [8]
This protocol illustrates a general strategy for achieving 3-halogenation, which can be adapted for substrates like this compound where direct electrophilic attack is challenging.
-
Ring Opening: To a solution of the pyridine (1.0 equiv) in EtOAc at -78 °C, add triflic anhydride (1.0 equiv) followed by dibenzylamine (1.2 equiv) and collidine (1.0 equiv). Allow the reaction to warm to room temperature.
-
Halogenation: Cool the resulting Zincke imine solution and add N-iodosuccinimide (NIS) (1.0 equiv).
-
Ring Closing: Add ammonium acetate (NH₄OAc) (10 equiv) and ethanol (EtOH) to the reaction mixture and heat to 60 °C to induce ring closure, forming the 3-iodopyridine product.
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An In-Depth Technical Guide to the Nucleophilic Substitution Reactions of 3-Methoxypyridine
This guide provides a comprehensive exploration of the nucleophilic substitution reactions of 3-methoxypyridine, a pivotal heterocyclic building block in modern synthetic chemistry. Designed for researchers, scientists, and drug development professionals, this document moves beyond simple reaction listings to dissect the underlying principles governing reactivity and regioselectivity. We will examine the intricate electronic nature of the substrate, detail key reaction classes with mechanistic clarity, and provide field-tested experimental protocols.
The Electronic Landscape: Understanding the Reactivity of this compound
The reactivity of any aromatic system is dictated by its electronic distribution. In this compound, a nuanced interplay between the electron-deficient pyridine core and the dual-natured methoxy substituent creates a unique chemical personality.
The Inherently Electron-Deficient Pyridine Ring
The pyridine ring is isoelectronic with benzene, but the replacement of a C-H group with a more electronegative nitrogen atom fundamentally alters its electronic character. The nitrogen atom exerts a powerful inductive electron-withdrawing effect (-I) and also removes electron density through resonance (a -M effect, though this is more relevant in the context of electrophilic substitution).[1][2] This overall electron deficiency, or π-deficiency, makes the pyridine ring susceptible to attack by nucleophiles, a contrast to the typical electrophilic substitution chemistry of benzene.
The Dichotomous Role of the 3-Methoxy Group
The methoxy (-OCH₃) substituent at the 3-position introduces competing electronic effects:
-
Inductive Effect (-I): The oxygen atom is highly electronegative and withdraws electron density from the pyridine ring through the sigma bond.[3]
-
Resonance Effect (+M): The oxygen's lone pair of electrons can be delocalized into the π-system of the ring, donating electron density.[3]
When positioned at the C3 (meta) position relative to the ring nitrogen, the resonance donation primarily increases electron density at the C2, C4, and C6 positions. This complex electronic profile is crucial for understanding why and where nucleophilic attack occurs.
Caption: Dueling electronic effects of the 3-methoxy group.
Major Pathways for Nucleophilic Substitution
Nucleophilic substitution on this compound can proceed through several distinct mechanisms, each favored under specific conditions and exhibiting characteristic regioselectivity.
Nucleophilic Aromatic Substitution (SNAr)
The classical SNAr mechanism is a two-step addition-elimination process.[4][5] A nucleophile attacks an electron-deficient carbon atom bearing a suitable leaving group, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[5][6] The subsequent departure of the leaving group restores aromaticity.
For pyridines, attack is strongly favored at the C2 (ortho) and C4 (para) positions because the resulting negative charge in the Meisenheimer complex can be delocalized onto the electronegative nitrogen atom, a stabilizing feature not possible with C3 attack.[2][7][8]
While this compound itself lacks a good leaving group for a direct SNAr reaction, this pathway becomes highly relevant in two scenarios:
-
When a good leaving group (e.g., a halogen) is present at another position.
-
Under specific conditions where the methoxy group itself can be displaced.
A notable advancement is the use of sodium hydride (NaH) in combination with lithium iodide (LiI) to facilitate the displacement of the C3-methoxy group with amine nucleophiles.[9][10] This transition-metal-free amination proceeds in high yield and represents a powerful, non-classical SNAr-type transformation.
Caption: Workflow for the NaH/LiI mediated amination of this compound.
The Chichibabin Reaction
The Chichibabin reaction is the direct amination of a pyridine ring using sodium amide (NaNH₂), where a hydride ion (H⁻) serves as the leaving group.[6][11] The reaction typically occurs at the C2 and C6 positions due to the inherent electrophilicity of these sites and the stability of the intermediate.[12]
In the case of 3-substituted pyridines, amination generally yields a mixture of 2-amino-3-substituted and 2-amino-5-substituted pyridines.[13] While not the primary pathway for this compound, Chichibabin-type products can be observed as minor byproducts under certain amination conditions, particularly with less bulky primary amines.[10]
Caption: Mechanism of the Chichibabin reaction on this compound.
Reactions Involving Organometallic Reagents
Strongly basic organometallic reagents, such as organolithiums and Grignard reagents, open up alternative pathways for the functionalization of this compound.
-
Directed ortho-Metalation (DoM): The methoxy group can function as a directed metalation group (DMG), guiding a strong base like n-butyllithium or a lithium amide to deprotonate an adjacent position.[7][14] For this compound, deprotonation can occur at C2 (the kinetic position, favored by coordination to the ring nitrogen) or C4 (the thermodynamic position).[15] The resulting lithiated pyridine is a potent nucleophile that can be trapped with a wide range of electrophiles, achieving a formal nucleophilic substitution of hydrogen.
-
Dearomative Addition: To facilitate the addition of less reactive organometallics like Grignard reagents, the pyridine ring must first be activated. A common strategy involves forming a highly electrophilic N-acylpyridinium salt in situ. The organometallic nucleophile then attacks the ring (typically at C4), leading to a dearomatized dihydropyridone product.[16][17][18] This methodology provides access to complex, non-aromatic heterocyclic scaffolds.
Field-Proven Experimental Protocols
The following protocols are presented as robust starting points for laboratory synthesis. As with any chemical procedure, appropriate safety precautions must be taken.
Protocol 1: Nucleophilic Amination of this compound with Piperidine
This procedure is adapted from the work of Chiba and coworkers, demonstrating the potent NaH-LiI system for C-O bond cleavage.[9][10]
Step-by-Step Methodology:
-
Preparation: To an oven-dried reaction vial under an inert atmosphere (N₂ or Ar), add sodium hydride (NaH, 60% dispersion in mineral oil, 5.0 equiv).
-
Washing: Wash the NaH with dry hexanes (3 x 5 mL) to remove the mineral oil, decanting the hexanes carefully via syringe after each wash.
-
Reagent Addition: Add anhydrous lithium iodide (LiI, 2.0 equiv) and dry tetrahydrofuran (THF) to create a 1.0 M solution based on the limiting reagent.
-
Substrate & Nucleophile: Add this compound (1.0 equiv) followed by piperidine (2.0 equiv).
-
Reaction: Seal the vial and heat the reaction mixture to 60 °C with vigorous stirring for 8 hours. Monitor the reaction progress by TLC or LC-MS.
-
Workup: Cool the reaction to 0 °C and cautiously quench by the slow addition of saturated aqueous NH₄Cl solution.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield 3-(piperidin-1-yl)pyridine.
| Nucleophile | Conditions | Yield (%) | Reference |
| Piperidine | NaH (5 eq), LiI (2 eq), THF, 60 °C, 8 h | 88 | [10] |
| Pyrrolidine | NaH (5 eq), LiI (2 eq), THF, 60 °C, 15 h | 85 | [10] |
| Azepane | NaH (5 eq), LiI (2 eq), THF, 60 °C, 15 h | 83 | [10] |
| n-Butylamine | NaH (5 eq), LiI (2 eq), THF, 60 °C, 24 h | 61 | [10] |
| Cyclohexylamine | NaH (5 eq), LiI (2 eq), THF, 60 °C, 24 h | 56 | [10] |
Protocol 2: Directed ortho-Metalation and Iodination at C4
This general procedure leverages the directing ability of the methoxy group to achieve regioselective functionalization at the thermodynamic C4 position.
Step-by-Step Methodology:
-
Base Preparation: In a flame-dried, three-neck flask under an inert atmosphere, prepare a solution of lithium diisopropylamide (LDA) by adding n-butyllithium (1.1 equiv) to a solution of diisopropylamine (1.2 equiv) in dry THF at -78 °C. Stir for 30 minutes.
-
Metalation: Slowly add a solution of this compound (1.0 equiv) in dry THF to the LDA solution at -78 °C.
-
Thermodynamic Equilibration: After stirring for 1 hour at -78 °C, allow the reaction mixture to warm to 0 °C and stir for an additional 2 hours to favor the formation of the thermodynamically stable 4-lithiated species.
-
Electrophilic Quench: Cool the mixture back to -78 °C and add a solution of iodine (I₂, 1.2 equiv) in dry THF dropwise.
-
Reaction & Workup: Allow the reaction to warm to room temperature and stir for 1 hour. Quench with a saturated aqueous solution of Na₂S₂O₃.
-
Extraction & Purification: Extract the aqueous phase with diethyl ether. Combine the organic layers, wash with brine, dry over MgSO₄, filter, and concentrate. Purify by column chromatography to yield 4-iodo-3-methoxypyridine.
Relevance in Drug Discovery and Development
The this compound scaffold is a valuable component in medicinal chemistry. Its ability to be selectively functionalized at various positions allows for the fine-tuning of molecular properties critical for drug efficacy and safety. For instance, the insertion of a this compound motif into a series of γ-secretase modulators for Alzheimer's disease led to compounds with significantly improved potency and better drug-like properties, including aqueous solubility.[19] This highlights how the strategic application of the chemistry described herein can directly contribute to the development of novel therapeutics.
Conclusion
This compound is a versatile heterocyclic platform whose reactivity is governed by a delicate balance of inductive and resonance effects. A thorough understanding of the principles behind SNAr, Chichibabin, and organometallic-mediated reactions allows chemists to strategically and selectively introduce a wide array of functional groups. The development of novel methodologies, such as the transition-metal-free amination, continues to expand the synthetic utility of this important building block, ensuring its continued prominence in the fields of materials science, agrochemicals, and pharmaceutical development.
References
-
Why is methoxy group an electron donating group? Chemistry Stack Exchange. [Link]
-
Bursavich, M. G., et al. (2016). Design and synthesis of novel methoxypyridine-derived gamma-secretase modulators. Bioorganic & Medicinal Chemistry Letters. [Link]
-
Garg, J. A., et al. (2019). Concerted Nucleophilic Aromatic Substitution Reactions. Angewandte Chemie International Edition. [Link]
-
Hestand, N. J., et al. (2020). Electronic influence of substitution on the pyridine ring within NNN pincer-type molecules. Dalton Transactions. [Link]
-
White, T. A., et al. (2020). Pyridine Modifications Regulate Electronics and Reactivity of Fe-Pyridinophane Complexes. Inorganica Chimica Acta. [Link]
-
Das, B., et al. (2019). Nucleophilic amination of methoxypyridines by a sodium hydride-iodide composite. Chemical Communications. [Link]
-
Chichibabin reaction. University of Calgary. [Link]
-
Arts, M., et al. (2021). Enantioselective Catalytic Dearomative Addition of Grignard Reagents to 4-Methoxypyridinium Ions. ACS Catalysis. [Link]
-
Jorík, V., et al. (2017). Structural and electronic effects involving pyridine rings in 4-methylpyridine Cu4OX6L4 complexes. II. Correlations based on molecular structure of the Cu4OCl6(4-Mepy)4 complex. ResearchGate. [Link]
-
McGill, C. K., & Rappa, A. (1988). Advances in the Chichibabin Reaction. Advances in Heterocyclic Chemistry. [Link]
-
Chichibabin Reaction. Slideshare. [Link]
-
Chichibabin pyridine synthesis. Wikipedia. [Link]
-
Nucleophilic substitution reactions in pyridine. Quimicaorganica.org. [Link]
-
Mahdhaoui, F., et al. (2019). SNAr reactions of substituted pyridines with secondary amines in aqueous solution: Kinetic and reactivity indices in density functional theory. International Journal of Chemical Kinetics. [Link]
-
Is the Nitrogen in pyridine electron withdrawing and what effect does this have on electrophilic substitution? Chemistry Stack Exchange. [Link]
-
Arts, M., et al. (2021). Enantioselective Catalytic Dearomative Addition of Grignard Reagents to 4-Methoxypyridinium Ions. PMC. [Link]
-
Riau, B., et al. (2021). Calculated pKa(THF) values for 3-, 4- and 2-methoxypyridine, as well as their complexes with LiCl or/and LiTMP. ResearchGate. [Link]
-
Dolezal, P., et al. (2019). Effects of the Pyridine 3-Substituent on Regioselectivity in the Nucleophilic Aromatic Substitution Reaction of 3-Substituted 2,6-Dichloropyridines with 1-Methylpiperazine Studied by a Chemical Design Strategy. Molecules. [Link]
-
This compound. PubChem. [Link]
-
Compound this compound (FDB004414). FooDB. [Link]
- Chichibabin reaction.
-
Arts, M., et al. (2021). Enantioselective Catalytic Dearomative Addition of Grignard Reagents to 4-Methoxypyridinium Ions. ResearchGate. [Link]
-
How to do Nucleophilic aromatic substitution reaction on less SNAr active aromatic ring? ResearchGate. [Link]
-
Directed nucleophilic aromatic substitution reaction. The Royal Society of Chemistry. [Link]
-
Addition of Organometallics - Grignard. Chemistry LibreTexts. [Link]
-
Multiple Additions of Organometallic Reagents to Acyl Compounds. Saskatchewan Open Educational Resources. [Link]
-
Mikolajczyk, M., et al. (2022). Nucleophilic Substitution at Heteroatoms—Identity Substitution Reactions at Phosphorus and Sulfur Centers: Do They Proceed in a Concerted (SN2) or Stepwise (A–E) Way? Molecules. [Link]
-
Regioselectivity of nucleophilic substitution. ResearchGate. [Link]
-
Nucleophilic Aromatic Substitution (SNAr). YouTube. [Link]
-
Nucleophilic Aromatic Substitution. Chemistry LibreTexts. [Link]
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Methodological & Application
use of 3-methoxypyridine in organic synthesis
Topic: Strategic Utilization of 3-Methoxypyridine in Organic Synthesis Content Type: Detailed Application Notes and Protocols Audience: Researchers, Scientists, and Drug Development Professionals
PART 1: CORE DIRECTIVE & EXECUTIVE SUMMARY
The this compound Scaffold in Modern Drug Discovery this compound (CAS: 7295-76-3) is not merely a solvent or simple reagent; it is a "privileged scaffold" in medicinal chemistry. Its structure offers a unique electronic duality: the pyridine nitrogen renders the ring electron-deficient (π-deficient), while the methoxy group at C3 acts as an electron-donating group (EDG) by resonance, modulating the basicity and creating distinct nucleophilic/electrophilic sites.
This guide moves beyond basic textbook reactivity. It addresses the critical challenge of regiodivergency —specifically, how to selectively functionalize the C2 versus C4 positions. We provide self-validating protocols for Directed Ortho Metalation (DoM), C-H functionalization, and the stereoselective reduction to 3-methoxypiperidines, a motif found in PI3K/mTOR inhibitors and gamma-secretase modulators.
PART 2: SCIENTIFIC INTEGRITY & LOGIC
The Reactivity Landscape: C2 vs. C4 Divergency
The primary synthetic challenge with this compound is controlling the site of metalation/functionalization.
-
Kinetic Control (C2-Lithiation): The ring nitrogen (N1) and the methoxy oxygen (O-Me) exert a synergistic Complex Induced Proximity Effect (CIPE). Strong lithium bases (e.g., n-BuLi, LiTMP) coordinate to these heteroatoms, directing deprotonation to the C2 position (the site "between" the directors).
-
Thermodynamic/Alternative Control (C4-Functionalization): Accessing the C4 position (para to Nitrogen) is historically difficult because C2 is kinetically favored. However, recent advances using organosodium reagents (n-BuNa) or steric blocking strategies allow for selective C4 functionalization.
Application Note 1: Regioselective C2-Functionalization (DoM)
Mechanism: The lone pair on the pyridine nitrogen coordinates the lithium cation, anchoring the base. The C3-methoxy group provides a secondary coordination site, locking the base into position to deprotonate C2. This is a classic "synergistic directed ortho metalation."
Protocol 1: C2-Selective Lithiation and Trapping
-
Objective: Install an electrophile (E+) exclusively at C2.
-
Reagents: this compound, n-Butyllithium (n-BuLi), TMEDA (Tetramethylethylenediamine), Electrophile (e.g., I2, DMF, R-CHO).
-
Solvent: Anhydrous THF or Et2O.[1]
Step-by-Step Methodology:
-
Preparation of Base Complex: In a flame-dried Schlenk flask under Argon, dissolve TMEDA (1.1 equiv) in anhydrous THF. Cool to -78 °C. Add n-BuLi (1.1 equiv, 1.6 M in hexanes) dropwise. Stir for 15 min to form the reactive chelated dimer.
-
Substrate Addition: Dissolve this compound (1.0 equiv) in THF and add it dropwise to the base mixture at -78 °C.
-
Critical Insight: Maintain temperature below -70 °C. Higher temperatures can lead to nucleophilic attack of n-BuLi on the pyridine ring (Chichibabin-type addition) rather than deprotonation.
-
-
Metalation: Stir at -78 °C for 1–2 hours. The solution typically turns yellow/orange, indicating the formation of the 2-lithio-3-methoxypyridine species.
-
Electrophile Quench: Add the electrophile (1.2–1.5 equiv) dissolved in THF.
-
Workup: Allow to warm to RT. Quench with sat. NH4Cl. Extract with EtOAc.
Validation:
-
NMR Check: The disappearance of the C2 proton (typically a doublet/singlet near δ 8.2-8.4 ppm) and the appearance of a substituted signal confirms C2 regioselectivity.
Application Note 2: Accessing the "Elusive" C4 Position
Direct C4 lithiation is difficult with Lithium bases. However, Sodium bases favor C4 metalation due to thermodynamic equilibration and different coordination geometries.
Protocol 2: C4-Selective Alkylation via n-Butylsodium (n-BuNa)
-
Concept: Unlike n-BuLi, n-BuNa (generated in situ or used as a dispersion) promotes metalation at C4, the thermodynamically most acidic position when coordination effects are minimized or equilibrated.
-
Reagents: this compound, n-BuNa (freshly prepared from n-BuLi + NaOtBu or commercial dispersion).
Step-by-Step Methodology:
-
Generation of n-BuNa: To a solution of n-BuLi (1.0 equiv) in hexanes at 0 °C, add Sodium tert-butoxide (NaOtBu, 1.0 equiv). Stir for 30-60 mins to generate the butylsodium suspension.
-
Metalation: Cool to -78 °C. Add this compound. Stir for 1 hour.
-
Trapping: Add the alkyl halide or electrophile.
-
Outcome: This protocol shifts selectivity from >95:5 (C2) to predominantly C4.
Application Note 3: Reduction to 3-Methoxypiperidine
The 3-methoxypiperidine scaffold is a chiral building block. Catalytic hydrogenation is the most robust method, avoiding the over-reduction or ring-opening seen with dissolving metals.
Protocol 3: Adams' Catalyst Hydrogenation
-
Reagents: this compound, PtO2 (Adams' catalyst), Glacial Acetic Acid.
-
Conditions: H2 (50–70 bar), RT to 40 °C.
Step-by-Step Methodology:
-
Setup: In a high-pressure autoclave, dissolve this compound (1 g) in glacial acetic acid (10 mL).
-
Why AcOH? Protonation of the pyridine nitrogen activates the ring towards reduction and prevents catalyst poisoning by the basic amine product.
-
-
Catalyst Addition: Add PtO2 (5 mol%). Caution: PtO2 is pyrophoric in the presence of H2; add under inert atmosphere.
-
Hydrogenation: Pressurize with H2 (50 bar). Stir vigorously for 6–8 hours.
-
Workup: Filter through Celite to remove Pt. Concentrate the acetic acid. Neutralize with NaOH/NaHCO3 to release the free base piperidine.
-
Purification: Distillation or column chromatography (DCM/MeOH/NH3).
PART 3: VISUALIZATION & FORMATTING
Data Summary: Reactivity Profile
| Reaction Type | Reagent System | Major Regioisomer | Mechanism / Driver |
| DoM (Kinetic) | n-BuLi / TMEDA | C2 (Ortho to N/OMe) | Chelation Control (CIPE) |
| DoM (Thermodynamic) | n-BuNa / Hexane | C4 (Para to N) | Thermodynamic Acidity / Charge distribution |
| Electrophilic Subst. | Br2 / AcOH | C2 / C6 | Electronic activation by OMe (ortho/para) |
| Reduction | H2 / PtO2 / AcOH | Piperidine (Sat.) | Heterogeneous Catalysis |
Diagram 1: The Regiodivergent Switching of this compound
Caption: Regiodivergent functionalization pathways for this compound controlled by base selection (Li vs. Na) and reaction type.
Diagram 2: Workflow for C2-Directed Lithiation
Caption: Step-by-step experimental workflow for the kinetic C2-lithiation protocol.
References
-
Regioselective Lithiation of this compound (C2 Selectivity)
-
C4-Selective Functionalization (Organosodium)
-
Catalytic Hydrogenation Protocols
- Title: Catalytic Hydrogenation of Substituted Pyridines with PtO2 C
- Source:Asian Journal of Chemistry, Vol. 27, No. 12 (2015).
-
URL:[Link]
-
Medicinal Chemistry Applications (Gamma-Secretase Modulators)
- Title: Design and synthesis of novel methoxypyridine-derived gamma-secretase modul
- Source:Bioorganic & Medicinal Chemistry Letters.
-
URL:[Link]
Sources
Application Note: Experimental Setup for the Oxidation of 3-Methoxypyridine
Executive Summary & Strategic Rationale
The oxidation of 3-methoxypyridine to This compound N-oxide is a pivotal transformation in drug discovery. N-oxides serve two critical roles:
-
Synthetic Intermediates: The N-oxide moiety activates the pyridine ring toward nucleophilic attack at the 2- and 6-positions, enabling functionalization that is impossible on the parent heterocycle.
-
Metabolite Standards: Pyridine N-oxides are common Phase I metabolites. Synthesizing authentic standards is essential for validating ADME (Absorption, Distribution, Metabolism, Excretion) assays.
This guide presents two distinct protocols tailored to specific research needs:
-
Protocol A (m-CPBA): The "Gold Standard" for discovery-scale synthesis (mg to g). It offers mild conditions, high functional group tolerance, and superior yields.
-
Protocol B (
/ Acetic Acid): The "Process-Ready" route for scale-up (>10 g). It utilizes cost-effective reagents and avoids the shock-sensitivity hazards of solid peroxyacids.[1]
Chemical Mechanism & Reaction Logic
The oxidation involves the nucleophilic attack of the pyridine nitrogen lone pair onto an electrophilic oxygen atom of the peroxyacid.
-
Substrate Analysis: this compound is an electron-rich pyridine due to the mesomeric effect (+M) of the methoxy group. This increases the basicity and nucleophilicity of the ring nitrogen compared to unsubstituted pyridine, generally facilitating the N-oxidation.
-
Selectivity: While the methoxy group activates the ring, it also introduces a risk of side reactions (e.g., ring hydroxylation) under harsh acidic conditions. Therefore, temperature control is paramount.
Reaction Scheme
Experimental Protocols
Protocol A: High-Yield Synthesis via m-CPBA (Discovery Scale)
Best for: High purity requirements, small scale (<5 g), mild conditions.
Materials
-
Substrate: this compound (1.0 equiv)
-
Oxidant: m-Chloroperoxybenzoic acid (m-CPBA), 77% max purity (1.2 - 1.5 equiv). Note: Commercial m-CPBA is stabilized with water/acid; calculate stoichiometry based on active oxidant.
-
Solvent: Dichloromethane (DCM) or Chloroform (
).[2] -
Quench: Saturated aqueous
, Sodium Thiosulfate ( ).
Step-by-Step Methodology
-
Setup: Flame-dry a round-bottom flask equipped with a magnetic stir bar. Purge with nitrogen (
). -
Dissolution: Dissolve this compound in DCM (0.1 M concentration).
-
Cooling: Cool the solution to 0°C using an ice/water bath. Rationale: Controls the exotherm and prevents over-oxidation.
-
Addition: Dissolve m-CPBA in a minimal amount of DCM and add it dropwise to the reaction mixture over 15–20 minutes.
-
Reaction: Allow the mixture to warm to room temperature (RT) naturally. Stir for 3–12 hours.
-
Monitoring: Check TLC (System: 10% MeOH in DCM). The N-oxide is significantly more polar (lower
) than the starting material.
-
-
Workup (Critical for Purity):
-
Quench: Add 10% aqueous
to destroy excess peroxide (starch-iodide test negative). -
Extraction: Transfer to a separatory funnel.
-
Base Wash: Wash the organic layer vigorously with saturated
(3x). Rationale: Converts the m-chlorobenzoic acid byproduct into its water-soluble salt, removing it from the organic phase. -
Drying: Dry organic layer over anhydrous
, filter, and concentrate in vacuo.
-
-
Purification: If necessary, purify via flash column chromatography (Gradient: 0
10% MeOH in DCM).
Protocol B: Scalable Oxidation via /Acetic Acid
Best for: Large scale (>10 g), cost-efficiency, avoiding solid peroxyacid hazards.
Materials
-
Substrate: this compound (1.0 equiv).
-
Oxidant: Hydrogen Peroxide (30-35% aq. solution) (1.5 - 2.0 equiv).
-
Solvent/Catalyst: Glacial Acetic Acid (AcOH) (Solvent volume).
Step-by-Step Methodology
-
Setup: Use a reactor with a reflux condenser and internal temperature probe.
-
Mixing: Dissolve this compound in Glacial Acetic Acid (approx. 3-5 mL per gram of substrate).
-
Addition: Add
solution at room temperature. -
Heating: Heat the mixture to 70–80°C for 6–12 hours.
-
Safety Note: Do not exceed 90°C. Peracetic acid (formed in situ) can be unstable at high temperatures.
-
-
Quench & Neutralization:
-
Cool to RT.
-
Peroxide Removal: Treat with catalytic Manganese Dioxide (
) or Pd/C to decompose excess (gas evolution observed), then filter. Alternatively, use sulfite quench. -
Concentration: Remove excess acetic acid under reduced pressure (rotary evaporator with a base trap).
-
Basification: Dissolve residue in water and carefully basify with solid
to pH ~8-9.
-
-
Extraction: Extract the aqueous phase exhaustively with DCM or Chloroform (N-oxides are highly water-soluble; salting out with NaCl helps).
-
Isolation: Dry and concentrate. Recrystallize if solid, or distill under high vacuum if liquid/oil.
Process Monitoring & Validation
| Parameter | Method | Expected Observation |
| Reaction Progress | TLC (DCM:MeOH 9:1) | Disappearance of high |
| Identity | 1H-NMR ( | Downfield shift of protons adjacent to Nitrogen (H-2 and H-6) due to the N-oxide dipole. |
| Purity | HPLC-UV (C18 Column) | Single peak. N-oxides typically elute earlier than parent pyridines in Reverse Phase (due to higher polarity). |
| Safety | Peroxide Test strips | Must be negative (<1 ppm) before concentrating to dryness to prevent explosion. |
Workflow Visualization
The following diagram illustrates the decision logic and workflow for the two protocols.
Figure 1: Decision matrix and process flow for the N-oxidation of this compound.
Safety & Hazard Mitigation
-
Peroxide Hazards: Both m-CPBA and the peracetic acid formed in Protocol B are potentially explosive.
-
Mitigation: Never concentrate reaction mixtures containing active peroxides to dryness. Always test with starch-iodide paper or peroxide strips. Quench with sodium thiosulfate or sulfite.
-
-
Exotherms: The oxidation reaction is exothermic.
-
Mitigation: Add oxidants slowly at controlled temperatures (0°C for m-CPBA).[2] Use blast shields for scales >10g.
-
-
Chemical Burns: Glacial acetic acid and
are corrosive. m-CPBA is a respiratory irritant.-
Mitigation: Work in a fume hood with appropriate PPE (gloves, goggles, lab coat).
-
References
-
Youssif, S. (2001). Recent trends in the chemistry of pyridine N-oxides. Arkivoc.
-
National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 12753, Pyridine N-oxide.
-
BenchChem. (2025).[2] Synthesis of 3-Methylpyridine-4-carboxylic acid N-oxide: An Application Note.
-
Hussain, H. et al. (2014).[3] meta-Chloroperbenzoic acid (mCPBA): a versatile reagent in organic synthesis.[3] RSC Advances.
-
Bickelhaupt, F. et al. (1984). Oxidation of Pyridines with p-Methoxycarbonylperbenzoic Acid.
Sources
Introduction: The 3-Methoxypyridine Scaffold in Modern Drug Discovery
An In-Depth Guide to the Functionalization of the 3-Methoxypyridine Scaffold: Application Notes and Protocols
The pyridine ring is a cornerstone of medicinal chemistry, featuring prominently in a vast array of FDA-approved drugs and biologically active compounds.[1] Its nitrogen atom provides a key site for hydrogen bonding and influences the molecule's overall polarity and metabolic stability. Within this class, the this compound scaffold offers a particularly compelling platform for drug design. The strategic placement of the methoxy group at the 3-position subtly modulates the electronic landscape of the pyridine ring, influencing its reactivity and providing a handle for diverse functionalization strategies. This unique combination of features makes this compound and its derivatives valuable intermediates in the synthesis of novel therapeutic agents targeting a wide range of diseases.[2][3]
This guide serves as a comprehensive resource for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of reactions to provide a deep, mechanistic understanding of the key methods for functionalizing the this compound core. We will explore the causality behind experimental choices, present detailed and validated protocols, and offer insights gleaned from practical application.
Chapter 1: Electrophilic Aromatic Substitution (EAS)
Theoretical Basis: A Tale of Competing Directing Effects
Electrophilic Aromatic Substitution (EAS) involves the replacement of a hydrogen atom on an aromatic ring with an electrophile.[4] The reactivity of the this compound scaffold in EAS is governed by a fascinating interplay between the substituent groups:
-
The Methoxy Group (-OCH₃): As a powerful electron-donating group, the methoxy substituent activates the ring towards electrophilic attack. It directs incoming electrophiles to the ortho (C2, C4) and para (C6) positions through resonance stabilization of the cationic intermediate (the arenium ion).[5][6]
-
The Pyridine Nitrogen: The nitrogen atom in the pyridine ring is electron-withdrawing due to its electronegativity, which deactivates the ring relative to benzene.[7] It acts as a meta-director. Furthermore, under the strongly acidic conditions often required for EAS, the nitrogen is readily protonated, creating a pyridinium ion. This dramatically increases its electron-withdrawing effect, further deactivating the ring.[7]
The ultimate regiochemical outcome of an EAS reaction on this compound depends on the specific reaction conditions and the nature of the electrophile, but substitution is generally favored at the positions activated by the methoxy group, particularly C2 and C4.
Visualization: Directing Effects in this compound
Caption: Regioselectivity in EAS of this compound.
Protocol: Bromination of this compound
This protocol describes the regioselective bromination of this compound, a key step for preparing intermediates for further functionalization.
Materials:
-
This compound
-
N-Bromosuccinimide (NBS)
-
Sulfuric acid (concentrated)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃)
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, dropping funnel, ice bath
Procedure:
-
Reaction Setup: Under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) in anhydrous DCM in a round-bottom flask equipped with a magnetic stirrer.
-
Cooling: Cool the solution to 0 °C using an ice bath.
-
Acid Addition: Slowly add concentrated sulfuric acid (1.1 eq) dropwise to the stirred solution. The formation of the pyridinium salt is exothermic. Maintain the temperature at 0 °C.
-
Brominating Agent Addition: Add N-Bromosuccinimide (1.05 eq) portion-wise to the reaction mixture over 15-20 minutes, ensuring the temperature does not rise above 5 °C.
-
Reaction: Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 3-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Quenching: Once the starting material is consumed, carefully quench the reaction by slowly pouring it into a beaker containing crushed ice and saturated NaHCO₃ solution. Stir until gas evolution ceases.
-
Work-up: Transfer the mixture to a separatory funnel. Add saturated Na₂S₂O₃ solution to quench any remaining bromine. Separate the organic layer.
-
Extraction: Extract the aqueous layer twice with DCM.
-
Washing: Combine the organic layers and wash sequentially with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel to obtain the desired brominated this compound isomer(s).
Self-Validation & Causality:
-
Why sulfuric acid? The acid protonates the pyridine nitrogen, but it also serves as a catalyst to activate the brominating agent.[8]
-
Why NBS? NBS is a convenient and safer source of electrophilic bromine compared to liquid Br₂.
-
Why 0 °C? The reaction is exothermic. Low temperature helps to control the reaction rate and improve regioselectivity by minimizing side product formation.
-
Why quench with NaHCO₃ and Na₂S₂O₃? The bicarbonate neutralizes the strong acid, while the thiosulfate removes any unreacted bromine, preventing further reactions during work-up.
Chapter 2: Directed ortho-Metalation (DoM)
Theoretical Basis: Leveraging the Methoxy Group as a Director
Directed ortho-metalation (DoM) is a powerful strategy for regioselective C-H functionalization.[9] It utilizes a "Directed Metalation Group" (DMG) that coordinates to an organolithium reagent (like n-BuLi or LDA), directing the deprotonation to an adjacent ortho position.[9][10]
In this compound, the methoxy group is an effective DMG. The oxygen's lone pairs coordinate to the lithium atom of the base, positioning it in close proximity to the C-H bonds at C2 and C4. This chelation effect lowers the activation energy for deprotonation at these sites compared to other positions on the ring.[11] The choice of base and reaction conditions can influence the selectivity between the C2 and C4 positions. Generally, the C4 position is kinetically favored for deprotonation due to reduced steric hindrance, while the C2 position, being more electronically activated by both the nitrogen and the methoxy group, can also be targeted.[11][12]
Visualization: DoM Workflow
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Application Notes & Protocols: The Strategic Use of 3-Methoxypyridine in the Synthesis of Advanced Heterocyclic Compounds
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The Versatility of the 3-Methoxypyridine Scaffold
In the landscape of modern synthetic and medicinal chemistry, the pyridine ring stands as a "privileged substructure," integral to a vast number of pharmaceuticals, agrochemicals, and functional materials.[1] Among its many derivatives, this compound emerges as a particularly strategic building block. Its utility stems from a unique combination of electronic properties conferred by the methoxy group: it acts as a powerful ortho-directing group for metalation, modulates the ring's nucleophilicity and basicity, and provides a handle for further functionalization, such as demethylation to the corresponding pyridinol.[2][3]
The presence of the methoxy group at the 3-position creates a distinct electronic environment, influencing the reactivity of the adjacent C-H bonds at the C2 and C4 positions. This subtle electronic perturbation is the key that unlocks a diverse range of regioselective transformations, enabling the construction of complex, highly substituted heterocyclic systems that would be challenging to access through other means. This guide provides an in-depth exploration of the primary synthetic strategies employing this compound, complete with mechanistic insights and field-proven protocols.
Caption: Logical workflow of this compound's utility.
Part 1: Regioselective Functionalization via Directed ortho-Metalation (DoM)
Principle and Mechanistic Insight
Directed ortho-metalation (DoM) is one of the most powerful strategies for the regioselective functionalization of aromatic and heteroaromatic systems. In the case of this compound, the methoxy group serves as an efficient directed metalation group (DMG), guiding strong lithium bases to deprotonate an adjacent C-H bond.[4] The reaction exhibits a fascinating regioselectivity that is dependent on the reaction conditions.
-
Kinetic Control (C2-Lithiation): Under kinetically controlled conditions (e.g., using n-BuLi or Mesityllithium at low temperatures like -78 °C for a short duration), deprotonation occurs preferentially at the C2 position.[4] This is attributed to a combination of the inductive effect of the pyridine nitrogen and a stabilizing coordination between the lithium base, the nitrogen lone pair, and the methoxy oxygen, forming a stable six-membered chelate-like transition state.
-
Thermodynamic Control (C4-Lithiation): Under thermodynamic control (e.g., using stronger, bulkier bases like lithium tetramethylpiperidide (LiTMP) or allowing the reaction to warm or proceed for longer times), the more thermodynamically stable 4-lithiated species can be formed.[5][6] This can sometimes occur via rearrangement of the initially formed 2-lithiated intermediate.
The resulting organolithium intermediate is a potent nucleophile that can be quenched with a wide array of electrophiles to install new functional groups with high precision.
Caption: Regioselectivity in the lithiation of this compound.
Application Note: Scope of Electrophilic Quench
The versatility of the DoM strategy is greatly enhanced by the broad range of electrophiles that can be used to trap the lithiated pyridine intermediate. This allows for the introduction of diverse functionalities, paving the way for subsequent transformations.
| Electrophile Class | Reagent Example | Introduced Functionality |
| Halogens | I₂, C₂Br₂Cl₄ | -I, -Br |
| Carbonyls | DMF, Aldehydes, Ketones | -CHO, -CH(OH)R, -C(OH)R₂ |
| Silylating Agents | TMS-Cl | -Si(CH₃)₃ |
| Alkylating Agents | Alkyl halides (e.g., MeI) | -Alkyl |
| Boronates | Trimethyl borate | -B(OMe)₂ |
| Disulfides | Diphenyl disulfide | -SPh |
Detailed Protocol 1: Synthesis of 2-Iodo-3-methoxypyridine via Kinetic Lithiation
This protocol describes the regioselective iodination at the C2 position, a key intermediate for subsequent cross-coupling reactions.
Materials:
-
This compound (1.0 equiv)
-
Anhydrous Tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi, 1.1 equiv, solution in hexanes)
-
Iodine (I₂, 1.2 equiv)
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Argon or Nitrogen atmosphere
Procedure:
-
Setup: Under an inert atmosphere of argon, add this compound to a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a dropping funnel. Dissolve the pyridine in anhydrous THF (approx. 0.2 M concentration).
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Lithiation: Slowly add n-BuLi dropwise via the dropping funnel over 15 minutes, ensuring the internal temperature does not rise above -70 °C.
-
Stirring: Stir the resulting dark solution at -78 °C for 1 hour. During this time, the kinetically favored 2-lithiated intermediate is formed.[4]
-
Electrophilic Quench: Prepare a solution of iodine in anhydrous THF. Add this solution dropwise to the reaction mixture at -78 °C. The dark color of the lithiated species should dissipate.
-
Warm-up and Quench: After stirring for an additional 30 minutes at -78 °C, remove the cooling bath and allow the reaction to warm to room temperature. Quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.
-
Work-up: Transfer the mixture to a separatory funnel. Wash the aqueous layer with ethyl acetate (3x). Combine the organic layers and wash sequentially with saturated aqueous Na₂S₂O₃ (to remove excess iodine), water, and brine.
-
Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford pure 2-iodo-3-methoxypyridine.
Part 2: Transition Metal-Catalyzed C-H Functionalization
Principle and Mechanistic Insight
While DoM requires stoichiometric strong bases, transition metal-catalyzed C-H functionalization offers a more atom-economical alternative.[7] Catalysts based on palladium, rhodium, or iridium can activate C-H bonds, enabling direct coupling with various partners like aryl halides or alkenes.[8][9] For this compound, the regioselectivity is governed by the electronic character of the C-H bonds and the specific catalytic cycle.
The electron-donating methoxy group increases the electron density of the pyridine ring, particularly at the ortho (C2, C4) and para (C6) positions. However, the strong coordination of the pyridine nitrogen to the metal center often directs functionalization to the C2 position.[10] Achieving selectivity at other positions, such as C4, often requires careful tuning of ligands and reaction conditions to override this inherent directing effect. Some palladium-catalyzed arylations have shown a preference for the C4 position, complementing the C2 selectivity of DoM.[3][11]
Caption: General workflow for Pd-catalyzed C-H arylation.
Application Note: Expanding Molecular Complexity
C-H functionalization is a powerful tool for late-stage modification of complex molecules and for building libraries of compounds for screening. Using this compound as the core, various aryl, heteroaryl, or alkyl groups can be introduced directly, bypassing the need for pre-functionalization steps like halogenation or borylation. This approach has been instrumental in synthesizing complex natural product cores and bioactive molecules.[3]
Detailed Protocol 2: Palladium-Catalyzed C4-Arylation of this compound
This protocol is based on methods developed for the selective arylation of electron-rich pyridines.[11]
Materials:
-
This compound (1.0 equiv)
-
Aryl Bromide (Ar-Br, 1.2 equiv)
-
Palladium(II) Acetate (Pd(OAc)₂, 5 mol%)
-
Triphenylphosphine (PPh₃, 10 mol%)
-
Potassium Acetate (KOAc, 2.0 equiv)
-
Anhydrous N,N-Dimethylacetamide (DMA)
-
Argon or Nitrogen atmosphere
Procedure:
-
Setup: To a flame-dried Schlenk tube under an inert atmosphere, add Pd(OAc)₂, PPh₃, and KOAc.
-
Reagent Addition: Add this compound, the aryl bromide, and anhydrous DMA via syringe.
-
Degassing: Subject the mixture to three cycles of vacuum-backfill with argon to ensure all oxygen is removed.
-
Heating: Seal the tube and place it in a preheated oil bath at 120 °C.
-
Reaction: Stir the mixture vigorously for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.
-
Cooling and Work-up: After completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and filter through a pad of celite to remove inorganic salts and palladium black.
-
Extraction: Wash the filtrate with water (3x) to remove DMA, followed by a wash with brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the residue by column chromatography on silica gel to yield the desired 4-aryl-3-methoxypyridine.
Part 3: this compound in Cycloaddition and Annulation Reactions
Principle and Mechanistic Insight
Beyond direct functionalization, this compound and its derivatives are valuable partners in cycloaddition and annulation reactions for the construction of fused heterocyclic systems.[12][13] These reactions assemble rings in a convergent manner, often with high efficiency and stereocontrol.
A notable example is the [3+3] cyclization, where a 1,3-dinucleophile reacts with a 1,3-dielectrophile. Derivatives of this compound can be elaborated into suitable 1,3-dinucleophilic components. For instance, an enaminone derived from a functionalized this compound can react with a propargyl alcohol (acting as a 1,3-electrophile precursor) under acidic, microwave-assisted conditions to build a new six-membered ring, leading to fused systems like tetrahydroquinoline-5(1H)-ones.[12]
Caption: Schematic of a [3+3] annulation reaction.
Application Note: Access to Fused Polycyclic Scaffolds
Annulation strategies provide rapid access to complex molecular architectures that are prevalent in natural products and pharmaceuticals. The ability to construct fused pyridine rings opens avenues to libraries of compounds with potential biological activity. Microwave-assisted synthesis, in particular, offers significant advantages, including reduced reaction times, higher yields, and often cleaner reaction profiles, aligning with the principles of green chemistry.[12]
Detailed Protocol 3: Microwave-Assisted p-TsOH-Promoted [3+3] Cyclization
This protocol is adapted from the work of Wu et al. for the synthesis of fused pyridine derivatives.[12]
Materials:
-
Enaminone derived from this compound (1.0 equiv)
-
Substituted Propargyl Alcohol (1.2 equiv)
-
p-Toluenesulfonic acid (p-TsOH, 20 mol%)
-
Acetic Acid (as solvent)
-
Microwave reactor vials
Procedure:
-
Setup: In a 10 mL microwave reactor vial equipped with a magnetic stir bar, combine the enaminone, the propargyl alcohol, and p-TsOH.
-
Solvent: Add acetic acid (2-3 mL).
-
Microwave Irradiation: Seal the vial and place it in the microwave reactor. Irradiate the mixture at 70 °C for 30-60 minutes (power can be set to 100-150 W). Monitor the internal pressure to ensure it remains within safe limits.
-
Cooling: After the reaction is complete, cool the vial to room temperature using a compressed air stream.
-
Work-up: Pour the reaction mixture into a beaker containing ice-water and neutralize with a saturated aqueous solution of NaHCO₃.
-
Extraction: Extract the aqueous mixture with ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel.
Part 4: Case Study in Medicinal Chemistry - Synthesis of γ-Secretase Modulators
The value of this compound as a building block is powerfully demonstrated in its application to the synthesis of complex, biologically active molecules. It has been used as a key component in the development of γ-secretase modulators (GSMs), which are investigated as potential therapeutics for Alzheimer's disease.[2]
In one reported synthesis, a this compound moiety was incorporated as a "B-ring" analog. Its inclusion was found to significantly improve both the potency for inhibiting Aβ42 production and the aqueous solubility of the compound, a critical parameter for drug development.[2] The synthesis involved a multi-step sequence where a functionalized this compound derivative was prepared and coupled with other heterocyclic fragments to assemble the final tetracyclic scaffold. The methoxy group could be retained in the final molecule or demethylated with HBr to provide the corresponding hydroxypyridine analog, allowing for detailed structure-activity relationship (SAR) studies.[2] This case study highlights how the strategic incorporation of this compound can directly address key challenges in drug discovery, such as potency and pharmacokinetic properties.
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Bursavich, M. G., et al. (2021). Design and synthesis of novel methoxypyridine-derived gamma-secretase modulators. ACS Medicinal Chemistry Letters. Available at: [Link]
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Mongin, F., et al. (2007). Proposed pathways to the 2,4-dimetalated this compound. ResearchGate. Available at: [Link]
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Estel, L., et al. (1987). Regioselective metalation of the 4-position of pyridine. New and convenient alkylation and acylation of 3-amino-5-methoxypyridine. The Journal of Organic Chemistry. Available at: [Link]
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Wu, Y., et al. (2021). Synthesis of Fused Pyridines via Microwave-Assisted [3+3] Cyclization. Chinese Journal of Organic Chemistry. Available at: [Link]
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Movassaghi, M., et al. (2007). Direct Synthesis of Pyridine Derivatives. Organic Chemistry Portal. Available at: [Link]
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Synthesis of fused pyridines. (2012). ResearchGate. Available at: [Link]
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Bori, I. D., et al. (2021). Preparation of substituted alkoxypyridines via directed metalation and metal-halogen exchange. Semantic Scholar. Available at: [Link]
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Zheng, L., et al. (2012). Synthesis of Isoquinolines and Heterocycle-Fused Pyridines via Three-Component Cascade Reaction of Aryl Ketones, Hydroxylamine, and Alkynes. Organic Chemistry Portal. Available at: [Link]
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Comins, D. L., & LaMunyon, D. H. (1988). Ortho lithiation of 2-, 3-, and 4-methoxypyridines. Semantic Scholar. Available at: [Link]
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Bisai, V., & Sarpong, R. (2011). Direct Methoxypyridine Functionalization Approach to Magellanine-Type Lycopodium Alkaloids. PMC. Available at: [Link]
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Pyridine C(sp2)–H bond functionalization under transition-metal and rare earth metal catalysis. (2023). Beilstein Journals. Available at: [Link]
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Calculated pKa (THF) values for 3-, 4-and 2-methoxypyridine. (2007). ResearchGate. Available at: [Link]
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A Study Of Synthesis Of Bioactive Heterocycles. (2023). IJNRD. Available at: [Link]
-
Al-Jaber, H. I. (2015). DIRECTED LITHIATION AND SUBSTITUTION OF PYRIDINE DERIVATIVES. HETEROCYCLES. Available at: [Link]
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Abdel-Aziz, A. A.-M., et al. (2024). Novel pyridine-heterocycle hybrids: synthesis via Hantzsch and Biginelli reactions, docking simulations, and anticancer activity. PMC. Available at: [Link]
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Klapars, A., et al. (2011). C–H Arylation of Pyridines: High Regioselectivity as a Consequence of the Electronic Character of C–H Bonds and Heteroarene Ring. Angewandte Chemie. Available at: [Link]
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Gros, P., et al. (2000). Metalation of Pyridines with nBuLi−Li−Aminoalkoxide Mixed Aggregates: The Origin of Chemoselectivity. Journal of the American Chemical Society. Available at: [Link]
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Schiess, M., et al. (2016). Functionalization of Pyridines at the C4 Position via Metalation and Capture. PMC. Available at: [Link]
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Piou, T., et al. (2008). Palladium-catalyzed C-H functionalization of pyridine N-oxides: highly selective alkenylation and direct arylation with unactivated arenes. Journal of the American Chemical Society. Available at: [Link]
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Bioactive Heterocycles Containing a 3,4,5-trimethoxyphenyl Fragment Exerting Potent Antiproliferative Activity Through Microtubule Destabilization. (2018). PubMed. Available at: [Link]
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Tenti, G., et al. (2013). A New Multicomponent Protocol for the Synthesis of Pyridines and Fused Pyridines via a Formal aza [3+3] cycloaddition. ResearchGate. Available at: [Link]
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Thompson, M. K., & Lavoie, M. J. (2016). A Protocol for Safe Lithiation Reactions Using Organolithium Reagents. PMC. Available at: [Link]
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The [3+2]Cycloaddition Reaction. (n.d.). Available at: [Link]
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A Review on Medicinally Important Heterocyclic Compounds. (2022). Bentham Science. Available at: [Link]
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Tsai, A. S.-C. (2012). Rhodium Catalyzed C-H Bond Functionalization: Development of Methods and Applications in Organic Synthesis. eScholarship.org. Available at: [Link]
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Synthesis, Characterizations and Applications of Bioactive Heterocyclic Compounds. (2021). MDPI. Available at: [Link]
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Smith, C. R., & Snieckus, V. (2012). Three-Component Coupling Sequence for the Regiospecific Synthesis of Substituted Pyridines. PubMed Central. Available at: [Link]
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Editorial: Emerging heterocycles as bioactive compounds. (2023). Frontiers. Available at: [Link]
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This compound. (n.d.). PubChem. Available at: [Link]
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Fort, Y., et al. (1996). Lithiation of 2-Chloro- and 2-Methoxypyridine with Lithium Dialkylamides: Initial Ortho-Direction or Subsequent Lithium Ortho-Stabilization?. ResearchGate. Available at: [Link]
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Bisai, V., & Sarpong, R. (2010). Methoxypyridines in the Synthesis of Lycopodium Alkaloids: Total Synthesis of (±)–Lycoposerramine R. PMC. Available at: [Link]
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Li, W., et al. (2014). Aryne cycloaddition with 3-oxidopyridinium species. RSC Publishing. Available at: [Link]
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Cycloaddition Reactions. (2023). Chemistry LibreTexts. Available at: [Link]
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Reactions of cycloadducts. (2014). ResearchGate. Available at: [Link]
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Strategic Manipulation of 3-Methoxypyridine: N-Protection and Regiocontrol
Executive Summary: The "Achilles' Heel" of Pyridine Chemistry
In drug discovery, 3-methoxypyridine is a privileged scaffold, offering a unique electronic profile where the electron-donating methoxy group (
"Protection" of this compound is rarely about simple masking; it is about strategic activation . We do not just "cap" the nitrogen; we modify its electronic character to direct reactivity to the C2, C4, or C6 positions.
This guide details three distinct strategies:
-
The "Switch" (N-Oxidation): Reverses polarity to access C2/C4.
-
The "Shield" (Lewis Acid Complexation): Temporarily blocks N to enable C2-lithiation.
-
The "Trap" (Carbamate Protection): Facilitates partial reduction to dihydropyridines.
Decision Matrix: Selecting the Right Strategy
Before beginning synthesis, select the strategy based on your desired transformation:
| Desired Transformation | Recommended Strategy | "Protecting" Agent | Mechanism of Action |
| C2-Functionalization (Electrophile quench) | The Shield | Steric blocking + Inductive activation of C2-H. | |
| C2-Functionalization (Nucleophilic attack) | The Switch | Dipole reversal; activates C2 for | |
| C4-Nitration/Halogenation | The Switch | Activates C4/C2 for electrophilic attack. | |
| Ring Reduction (to Piperidine) | The Trap | Activates ring for hydride reduction; stabilizes amine. | |
| Prevention of N-Alkylation | The Shield | Ties up lone pair during alkylation of side chains. |
Strategy A: The "Switch" (N-Oxidation)
Concept
Converting this compound to its
Workflow Visualization
Figure 1: Divergent reactivity pathways accessible via the N-oxide intermediate.
Protocol 1: Synthesis of this compound-N-Oxide
Target: High-yield conversion (>90%) suitable for multi-gram scale.
-
Reagents:
-
This compound (1.0 equiv)
-
m-Chloroperoxybenzoic acid (mCPBA) (1.2–1.5 equiv, 70-75% wt)
-
Dichloromethane (DCM) (0.2 M concentration)
-
Sodium bicarbonate (sat.[1] aq.)
-
-
Procedure:
-
Dissolve this compound in DCM at 0°C (ice bath).
-
Add mCPBA portion-wise over 20 minutes. Note: Exothermic reaction.[2] Control temp <5°C to prevent side reactions.
-
Warm to Room Temperature (RT) and stir for 12–16 hours. Monitor by TLC (DCM/MeOH 9:1); Product is significantly more polar (lower
) than starting material. -
Critical Workup (The "Scavenger" Step):
-
Quench with sat.
(removes excess peroxide). -
Wash organic layer vigorously with sat.
( ) to remove m-chlorobenzoic acid byproduct. Tip: If a white precipitate persists, it is the acid byproduct; continue basic washes.
-
-
Dry over
, filter, and concentrate. -
Purification: Usually obtained as an off-white solid/oil pure enough for next steps. If needed, recrystallize from EtOAc/Hexane.
-
Protocol 2: Deoxygenation (Deprotection)
After functionalizing the ring, the oxygen "handle" must be removed.
-
Method A (Mild): Zn dust (5 equiv) in Acetic Acid at RT for 2h.
-
Method B (Standard):
(1.2 equiv) in at reflux for 1h. Warning: causes chlorination at C2/C6. Use strictly for deoxygenation.
Strategy B: The "Shield" (Lewis Acid Complexation)
Concept
Direct lithiation of this compound is messy. The nitrogen lone pair coordinates the lithium base, leading to self-condensation or nucleophilic attack on the ring. By pre-complexing with Boron Trifluoride (
-
Steric Blockade: The bulky
group prevents the base from attacking the nitrogen. -
Inductive Activation: The
- complex is highly electron-withdrawing, acidifying the -protons (C2-H).
Regioselectivity: The combination of the
Workflow Visualization
Figure 2: The BF3-directed lithiation pathway targeting the C2 position.
Protocol 3: Regioselective C2-Functionalization
Target: Exclusive C2 substitution.
-
Reagents:
-
This compound (1.0 equiv)
- (1.1 equiv)
-
LiTMP (Lithium 2,2,6,6-tetramethylpiperidide) (1.2 equiv) Note: LiTMP is preferred over LDA for steric reasons.
-
Electrophile (e.g.,
, , DMF) (1.5 equiv) -
THF (anhydrous)
-
-
Procedure:
-
Complex Formation: To a solution of this compound in THF at 0°C, add
dropwise. Stir for 15 min. A white precipitate (the adduct) may form. -
Lithiation: Cool the mixture to -78°C . Add LiTMP solution dropwise over 30 min. Crucial: Maintain temp <-70°C to prevent benzyne formation.
-
Stir at -78°C for 45–60 min. The solution often turns deep yellow/orange.
-
Quench: Add the Electrophile (neat or in THF) rapidly.
-
Deprotection: Allow to warm to RT. Add sat.
and water. The aqueous workup hydrolyzes the - bond, releasing the free pyridine. -
Extraction: Extract with EtOAc, dry, and purify.
-
Comparative Data: Yields and Selectivity[3][4][5][6][7]
The following table contrasts the efficacy of "Shielding" (BF3) vs. "Switching" (N-Oxide) for C2-functionalization.
| Parameter | Strategy A: N-Oxide | Strategy B: BF3 Complex |
| Primary Target | C2 (Nucleophilic) / C4 (Electrophilic) | C2 (Lithiation/Electrophilic) |
| Reagent Type | Oxidant (mCPBA) | Lewis Acid ( |
| Atom Economy | Lower (Requires oxidation + reduction steps) | Higher (Transient protection) |
| C2 Selectivity | High (via | >98% (Synergistic DoM) |
| Typical Yield | 60–80% (2 steps) | 75–90% (1 pot) |
| Limitations | Harsh deprotection ( | Cryogenic conditions (-78°C) required.[3] |
References
-
BF3-Directed Lithiation: Knochel, P., et al. "Transition-metal-free BF3-mediated regioselective direct alkylation and arylation of functionalized pyridines."[4] J. Am. Chem. Soc.[4] 2013, 135(13), 4958-4961.[4] [Link]
-
Regioselectivity in Lithiation: Dhau, J., et al. "A Study of the BF3 Directed Lithiation of 3-Chloro- and 3-Bromopyridine." Tetrahedron, 2013.[5] [Link]
-
N-Oxide Reduction: Zacharie, B., et al.[6] "A Mild Procedure for the Reduction of Pyridine N-Oxides to Piperidines Using Ammonium Formate." J. Org.[6][7] Chem. 2001, 66, 5264-5265.[6] [Link]
-
C4-Functionalization: "Electrochemical C4 alkylation of pyridine derivatives." Science Advances, 2025. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. Regioselective difunctionalization of pyridines via 3,4-pyridynes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Transition-metal-free BF3-mediated regioselective direct alkylation and arylation of functionalized pyridines using Grignard or organozinc reagents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. CICECO Publication » A study on the BF3 directed lithiation of 3-chloro- and 3-bromopyridine [cicecoteste.web.ua.pt]
- 6. A Mild Procedure for the Reduction of Pyridine N-Oxides to Piperidines Using Ammonium Formate [organic-chemistry.org]
- 7. US3467659A - Process for the reduction of pyridine n-oxides - Google Patents [patents.google.com]
Troubleshooting & Optimization
Technical Support Center: Purification of 3-Methoxypyridine
Welcome to the technical support guide for the purification of 3-methoxypyridine. This document is designed for researchers, chemists, and drug development professionals who require high-purity this compound for their work. Here, we address common challenges encountered during purification from typical reaction mixtures, providing detailed troubleshooting guides and frequently asked questions. Our approach is rooted in explaining the causal relationships behind experimental choices to empower you with a deeper understanding of the purification process.
Part 1: Pre-Purification Analysis & Impurity Identification
Before attempting purification, it is critical to identify the nature and approximate quantity of impurities in your crude this compound. The synthetic route heavily influences the impurity profile. A common synthesis involves the methylation of 3-hydroxypyridine.
Common Impurities:
-
Unreacted Starting Material: 3-Hydroxypyridine.
-
Byproducts: Over-methylated products (pyridinium salts), or byproducts from side reactions.
-
Reagents & Solvents: Residual methylating agents, bases (e.g., K₂CO₃, NaOH), and reaction solvents (e.g., DMF, Acetone).
-
Degradation Products: Pyridine compounds can be sensitive to air and light, leading to colored impurities.[1]
Recommended Analytical Methods: Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are excellent for assessing purity and quantifying volatile and non-volatile impurities, respectively.[2][3] Nuclear Magnetic Resonance (NMR) spectroscopy can provide detailed structural information on unknown impurities.[2]
Physical Properties Comparison
A significant difference in physical properties between the desired product and its impurities is the foundation of any successful purification strategy.
| Compound | Molecular Weight ( g/mol ) | Boiling Point (°C) | Melting Point (°C) | Solubility |
| This compound | 109.13[4] | 179 °C (atm)[5]; 65 °C (15 mmHg)[4][6] | N/A (Liquid)[6] | Soluble in water and organic solvents.[7] |
| 3-Hydroxypyridine | 95.10[8] | 280-281 °C (atm)[9][10] | 125-130 °C[8][11] | Soluble in water and organic solvents.[8] |
The substantial difference in boiling points between this compound and its common precursor, 3-hydroxypyridine, makes distillation a primary purification technique.
Part 2: Purification Strategy & Troubleshooting
The choice of purification method depends on the nature of the impurities. The following decision tree illustrates a logical approach to selecting the appropriate technique.
Caption: Decision tree for selecting a purification strategy.
Troubleshooting Guide 1: Fractional Distillation
Fractional distillation is highly effective for separating this compound from high-boiling impurities like 3-hydroxypyridine.[12] Due to the relatively high atmospheric boiling point of this compound (179 °C), vacuum distillation is strongly recommended to prevent thermal degradation.[5]
Q1: My distillate is still impure, with contaminants appearing in every fraction. What's wrong?
A1: This issue, known as co-distillation, can arise from several factors.
-
Cause: The boiling point difference between your product and the impurity may not be large enough for your column's efficiency.
-
Solution: Increase the efficiency of the separation by using a longer fractionating column (e.g., a Vigreux or packed column). This increases the number of "theoretical plates," enhancing separation.[12]
-
Cause: The distillation rate is too fast. Rapid heating does not allow for proper vapor-liquid equilibrium to be established in the column.
-
Solution: Reduce the heating mantle temperature. The ring of condensate should rise slowly and steadily through the column. Aim for a distillation rate of 1-2 drops per second.[12]
-
Cause: An azeotrope may be forming. Pyridine and its derivatives are known to form azeotropes with water.[1]
-
Solution: Ensure the crude material is thoroughly dried before distillation. Pre-drying with a suitable agent like anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄) followed by filtration is essential. For extremely dry requirements, drying over calcium hydride (CaH₂) can be employed.[1][13]
Q2: The temperature at the distillation head is fluctuating wildly.
A2: Unstable temperature readings usually point to inconsistent boiling or improper setup.
-
Cause: "Bumping" of the liquid in the distillation flask due to superheating.
-
Solution: Ensure smooth boiling by adding a magnetic stir bar or boiling chips to the distillation flask before heating.
-
Cause: The thermometer bulb is incorrectly placed.
-
Solution: The top of the thermometer bulb must be level with the bottom of the side-arm leading to the condenser. This ensures it accurately measures the temperature of the vapor that is actively distilling.[12]
-
Cause: The heating is uneven or too high, causing surges of vapor.
-
Solution: Use a heating mantle with a stirrer or an oil bath for uniform heat distribution. Apply heat gradually.
Troubleshooting Guide 2: Liquid-Liquid Extraction
Liquid-liquid extraction is an excellent method for removing inorganic salts, acidic, or basic impurities. Since this compound is a weak base (pKa ≈ 4.78), its solubility can be manipulated with pH.[6]
Q1: I've formed a stable emulsion between the organic and aqueous layers that won't separate.
A1: Emulsion formation is a common problem, especially when surfactant-like impurities are present. [14]
-
Cause: Shaking the separatory funnel too vigorously.
-
Solution 1 (Prevention): Gently invert the funnel multiple times rather than shaking aggressively. This minimizes the mechanical energy that creates emulsions while still allowing for sufficient interfacial contact.[14]
-
Solution 2 (Breaking the Emulsion): Add a small amount of brine (saturated NaCl solution). This increases the ionic strength of the aqueous layer, which can help force the separation of the two phases.[14]
-
Solution 3 (Filtration): For stubborn emulsions, passing the mixture through a pad of glass wool or a phase separation filter paper can physically break the emulsion.[14]
Q2: After an acid wash (e.g., dilute HCl) to remove basic impurities, my product yield is very low.
A2: You may have accidentally protonated and extracted your product into the aqueous layer.
-
Cause: this compound is a pyridine derivative and therefore a base. Washing with acid will convert it to its water-soluble pyridinium salt.[15][16]
-
Solution: This technique should be used to extract this compound, not to wash it.
-
Dissolve the crude mixture in an organic solvent (e.g., ethyl acetate).
-
Extract with dilute aqueous acid (e.g., 1M HCl). Your product will move into the aqueous layer.
-
Separate the layers and wash the organic layer (which contains neutral/acidic impurities) with more dilute acid.
-
Combine the acidic aqueous layers.
-
Carefully basify the aqueous layer with a base like NaOH or NaHCO₃ until pH > 8 to deprotonate the pyridinium salt back to the free base.
-
Extract the now organic-soluble this compound back into a fresh organic solvent.
-
Dry the organic layer with a drying agent (e.g., MgSO₄), filter, and evaporate the solvent.
-
Troubleshooting Guide 3: Column Chromatography
Column chromatography is a powerful technique for separating compounds with similar polarities. For this compound, silica gel is a common stationary phase.
Q1: My compound is streaking down the column instead of forming a tight band.
A1: Streaking, or "tailing," leads to poor separation and is often caused by compound-silica interactions or improper loading.
-
Cause: The compound is too polar for the chosen solvent system (eluent), causing it to adsorb too strongly to the silica gel.
-
Solution: Increase the polarity of the eluent. For example, if you are using a hexane/ethyl acetate mixture, gradually increase the percentage of ethyl acetate.
-
Cause: this compound, being basic, can interact strongly with the acidic silanol groups on the surface of the silica gel.
-
Solution: Deactivate the silica by adding a small amount (0.5-1%) of a base like triethylamine or pyridine to your eluent system. This will occupy the acidic sites on the silica, allowing your compound to travel more smoothly.[17]
-
Cause: The initial sample band loaded onto the column was too diffuse.
-
Solution: Dissolve the crude product in the minimum amount of solvent possible before loading it onto the column. For compounds that are difficult to dissolve, they can be adsorbed onto a small amount of silica gel, the solvent evaporated, and the resulting dry powder carefully added to the top of the column.[17]
Q2: I can't find a solvent system that separates my product from a key impurity.
A2: Achieving good separation (a ΔRf value of >0.2) is crucial.
-
Cause: The chosen solvents are not providing enough selectivity.
-
Solution 1 (Systematic TLC): Methodically test different solvent systems using Thin Layer Chromatography (TLC) before running the column. Try combinations of a non-polar solvent (e.g., hexanes, toluene) and a polar solvent (e.g., ethyl acetate, acetone, dichloromethane).
-
Solution 2 (Gradient Elution): Start with a low-polarity eluent and gradually increase the polarity during the column run. This keeps non-polar impurities at the top of the column while allowing more polar compounds to elute later, often improving separation for complex mixtures.[17]
Part 3: Frequently Asked Questions (FAQs)
Q: My purified this compound is a pale yellow liquid. Is it pure?
A: Pure this compound should be a clear, colorless to slightly yellow liquid.[6][7] A distinct yellow or brown color often indicates the presence of small amounts of oxidized or degradation impurities.[1] While it may be of high purity by GC or NMR, for applications requiring very high purity (e.g., pharmaceutical development), the color may be unacceptable. Distillation is often the best method to remove these colored, non-volatile impurities.
Q: How should I store purified this compound?
A: It should be stored in a tightly sealed container under an inert atmosphere (like nitrogen or argon) to protect it from air and moisture.[5] Storing it in a cool, dark place, such as a refrigerator, will help prevent degradation over time.
Q: Can I use Nuclear Magnetic Resonance (NMR) to determine purity?
A: Yes, ¹H NMR is an excellent tool. By integrating the peaks corresponding to this compound against the peaks of known impurities or an internal standard of known concentration, you can determine the molar purity of your sample.
References
-
3-Hydroxypyridine - ChemBK . ChemBK. Available at: [Link]
-
Tips for Troubleshooting Liquid–Liquid Extractions . LCGC International. Available at: [Link]
-
3-hydroxypyridine, 109-00-2 . The Good Scents Company. Available at: [Link]
-
Tips for Troubleshooting Liquid-Liquid Extraction . K-Jhil. Available at: [Link]
-
2.3: LIQUID-LIQUID EXTRACTION . Chemistry LibreTexts. Available at: [Link]
-
What are some common mistakes when doing liquid-liquid extraction labs? . Reddit. Available at: [Link]
-
Liquid-liquid extraction for neutral, acidic and basic compounds . Tiei Extraction. Available at: [Link]
-
Purification: Fractional Distillation . University of Rochester Department of Chemistry. Available at: [Link]
-
How do I get dry pyridine? . ResearchGate. Available at: [Link]
-
Purification: Tips for Flash Column Chromatography . University of Rochester Department of Chemistry. Available at: [Link]
-
ANALYTICAL METHODS . Agency for Toxic Substances and Disease Registry (ATSDR). Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. atsdr.cdc.gov [atsdr.cdc.gov]
- 4. 3-甲氧基吡啶 97% | Sigma-Aldrich [sigmaaldrich.com]
- 5. This compound | 7295-76-3 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 6. This compound CAS#: 7295-76-3 [amp.chemicalbook.com]
- 7. Page loading... [guidechem.com]
- 8. chemimpex.com [chemimpex.com]
- 9. 3-Hydroxypyridine | 109-00-2 [chemicalbook.com]
- 10. chembk.com [chembk.com]
- 11. Page loading... [guidechem.com]
- 12. Purification [chem.rochester.edu]
- 13. researchgate.net [researchgate.net]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. Liquid-liquid extraction for neutral, acidic and basic compounds [tyextractor.com]
- 17. Purification [chem.rochester.edu]
Technical Support Center: N-Oxidation of 3-Methoxypyridine
The following technical guide is structured as a specialized support center resource. It prioritizes troubleshooting, causality, and robust experimental design over generic textbook descriptions.[1]
Topic: Troubleshooting & Optimization of 3-Methoxypyridine N-Oxidation Support Level: Tier 3 (Senior Scientist / Process Chemistry) Ticket Context: User reports variable yields (30-85%), difficulty in purification, and product loss during workup.
Executive Summary: The "Deceptively Simple" Transformation
The N-oxidation of this compound is a fundamental activation step in heterocyclic chemistry, often used to direct subsequent electrophilic substitutions to the 2- or 4-positions. While the reaction mechanism is straightforward, the physicochemical properties of the product create a "yield trap" for the unprepared chemist.[1]
The Core Challenge: The 3-methoxy group is electron-donating (+M effect), making the pyridine nitrogen more nucleophilic and the oxidation faster than unsubstituted pyridine. However, the resulting N-oxide is highly polar and water-soluble .[1] Standard organic workups (aqueous bicarbonate washes) often strip the product into the aqueous waste stream, leading to "mysterious" yield losses.[1]
Critical Troubleshooting Guide (Q&A)
Category A: Yield & Reaction Monitoring[1]
Q: My TLC shows full conversion, but I recover <40% yield after extraction. Where is my product? A: You likely lost it during the aqueous wash.[1]
-
Diagnosis: this compound N-oxide is hygroscopic and forms strong hydrogen bonds with water. If you used the standard m-CPBA protocol involving a saturated NaHCO₃ wash to remove m-chlorobenzoic acid (m-CBA), your product partitioned into the aqueous phase.
-
Solution: Switch to a Non-Aqueous Workup or Salting-Out Extraction .[1]
-
Protocol Adjustment: Saturate the aqueous phase with NaCl (brine is not enough; add solid NaCl until undissolved crystals remain).[1] Use CHCl₃/Isopropanol (3:1) for extraction, not pure DCM or EtOAc.[1]
-
Alternative: Use a basic ion-exchange resin (e.g., Amberlyst A-21) to scavenge the acid byproduct directly from the organic phase, avoiding water entirely.[1]
-
Q: Why is the reaction stalling at 80% conversion despite excess oxidant? A: This is often a kinetic issue coupled with oxidant degradation.[1]
-
Mechanism: The methoxy group at C3 activates the ring, but if you are using H₂O₂/Acetic Acid, the formation of the active species (peracetic acid) is the rate-determining step.[1]
-
Fix:
Category B: Purification & Impurities
Q: I cannot separate the m-chlorobenzoic acid byproduct from my N-oxide. A: They streak together on silica gel due to similar polarity.
-
The Trap: Both the N-oxide and the carboxylic acid interact strongly with the silanols on the silica stationary phase.
-
Solution:
-
Basic Alumina: Use neutral or basic alumina instead of silica.[1] The alumina retains the acid strongly, allowing the N-oxide to elute.[1]
-
Scavenger Resins: Stir the crude reaction mixture with a carbonate-supported polymer (e.g., MP-Carbonate) for 2 hours.[1] Filter. The filtrate is pure product.[1]
-
Decision Matrix: Selecting the Right Oxidant
Not all oxidants are equal.[1][2] Use this table to select the method based on your scale and downstream needs.
| Feature | Method A: m-CPBA | Method B: H₂O₂ / Acetic Acid | Method C: UHP / TFAA |
| Scale | Lab (<10 g) | Process (>10 g) | Lab/Mid (1-50 g) |
| Reaction Time | Fast (1–4 h) | Slow (12–24 h) | Fast (1–3 h) |
| Purification | Difficult (m-CBA removal) | Distillation required | Filtration (Urea byproduct) |
| Safety | Shock sensitive (dry) | Peroxide accumulation risk | Mild conditions |
| Cost | High | Low | Moderate |
| Best For | Quick, small-scale screens | Large batches, cost-sensitive | Acid-sensitive substrates |
Visualizing the Workflow
The following diagram illustrates the decision logic and critical control points for the synthesis.
Figure 1: Strategic workflow for N-oxidation, highlighting the critical divergence point for workup based on water solubility.
Validated Experimental Protocols
Protocol A: m-CPBA Oxidation with Scavenger Workup (Recommended for High Purity)
Target: High yield without aqueous extraction losses.
Materials:
-
This compound (1.0 eq)
-
m-CPBA (1.2 eq, 77% wt balance)
-
Dichloromethane (DCM) (0.1 M concentration)
-
Amberlyst A-21 (weakly basic resin) or solid Ca(OH)₂
Step-by-Step:
-
Dissolution: Dissolve this compound in DCM. Cool to 0°C using an ice bath.[1][3]
-
Addition: Add m-CPBA portion-wise over 15 minutes. Caution: Exothermic.
-
Reaction: Remove ice bath and stir at Room Temperature (RT) for 3 hours. Monitor by TLC (Eluent: 10% MeOH in DCM). The N-oxide will have a much lower R_f than the starting material.[1]
-
Quench/Purification (The Trick):
-
Do NOT wash with water.[1]
-
Add Amberlyst A-21 resin (approx. 3-4 mass equivalents relative to m-CBA) directly to the reaction flask. Stir for 30 minutes. The resin binds the m-chlorobenzoic acid.[1]
-
Alternative: If resin is unavailable, cool to -20°C to precipitate most m-CBA, filter, then pass the filtrate through a short pad of Basic Alumina .[1]
-
-
Isolation: Filter off the resin/solid.[1][3] Rinse with DCM/MeOH (95:5). Concentrate the filtrate in vacuo to yield the N-oxide.[3]
Protocol B: Catalytic H₂O₂ Oxidation (Scalable)
Target: Cost-effective synthesis avoiding chlorinated solvents.
Materials:
-
This compound (1.0 eq)
-
Hydrogen Peroxide (30% aq, 1.5 eq)[1]
-
Methyltrioxorhenium (MTO) (0.5 mol%) - Optional catalyst for speed
-
Acetic Acid (Solvent)[4]
Step-by-Step:
-
Setup: Dissolve substrate in glacial acetic acid.
-
Addition: Add H₂O₂ dropwise at RT.
-
Heating: Heat to 70°C for 12 hours. (If using MTO catalyst, reaction proceeds at RT in <4 hours).[1]
-
Workup:
-
Concentrate the mixture under high vacuum to remove acetic acid (azeotrope with toluene if necessary).[1]
-
The residue is the acetate salt of the N-oxide.
-
Dissolve in minimal water, neutralize with solid K₂CO₃ until pH ~9.[1]
-
Extraction: Extract continuously with CHCl₃ or perform 5x extractions with CHCl₃:Isopropanol (3:1).
-
References
-
Youssif, S. (2001).[1][2] Recent trends in the chemistry of pyridine N-oxides. Arkivoc, 2001(1), 242-268.[1][2][5] Link
-
Charette, A. B., et al. (2012).[1][2] Pyridine N-Oxides: Synthesis and Functionalization. Chemical Reviews, 112(5), 2642-2713.[1] Link
-
Sharghi, H., & Sarvari, M. H. (2003).[1] Solvent-free oxidation of nitrogen heterocycles with m-chloroperbenzoic acid. Journal of Chemical Research.[1] Link
-
BenchChem. (2025).[1][3] Synthesis of 3-Methylpyridine-4-carboxylic acid N-oxide: Protocol. Link
-
Jia, C., et al. (2015).[1] Efficient Synthesis of N-Oxide Derivatives. ResearchGate.[1][6] Link
Sources
Technical Support Center: Solubility Optimization of 3-Methoxypyridine Derivatives
Status: Online Operator: Senior Application Scientist Ticket Focus: Physicochemical Optimization & Formulation Audience: Medicinal Chemists, Formulation Scientists
Welcome to the Solubility Support Center
You have reached the specialized support hub for 3-methoxypyridine (3-MP) scaffolds. While the 3-MP core is a privileged structure in kinase inhibitors and GPCR ligands due to its ability to accept hydrogen bonds and modulate metabolic stability, it frequently presents significant solubility challenges.
These issues typically stem from two root causes:
-
Weak Basicity: The pyridine nitrogen (
) is often too weakly basic to form stable salts with weak acids. -
Crystal Packing: The planar nature of the pyridine ring, combined with the methoxy group, can lead to high lattice energy (
), resisting dissolution.
Below are the resolved troubleshooting tickets for the most common issues encountered with this scaffold.
Module 1: Salt Selection & Solid State (Ticket #101)
User Issue: "My 3-MP derivative precipitates in neutral buffer. I tried making a citrate salt, but it disproportionates."
Diagnosis:
The
Troubleshooting Protocol:
-
Switch to Stronger Counter-ions: You must use an acid with a
to ensure proton transfer is complete and the salt is stable.-
Recommended: Methanesulfonic acid (Mesylate), Hydrochloric acid (Hydrochloride), or Sulfuric acid (Sulfate).
-
Avoid: Fumarate, Succinate, Citrate (unless the molecule has a secondary basic center).
-
-
The "Common Ion" Effect: If using HCl, be aware that the high chloride concentration in physiological fluids (0.9% NaCl) can suppress the solubility of HCl salts via the common ion effect. Mesylates are often superior for 3-MP derivatives because they are less susceptible to this effect and often break crystal lattices more effectively.
Data Summary: Counter-ion Selection Guide
| Acid Counter-ion | Acid | Suitability | Notes | |
| Methanesulfonic | -1.9 | ~6.7 | High | Excellent stability; often lowers melting point. |
| Hydrochloric | -6.0 | ~10.8 | High | Risk of common ion effect; potential hygroscopicity. |
| Tartaric | 2.98 | ~1.8 | Low | Risk of disproportionation; salt may revert to free base. |
| Citric | 3.13 | ~1.6 | Low | Unstable salt species for this scaffold. |
Visual Workflow: Salt Selection Logic
Caption: Decision logic for selecting appropriate counter-ions based on the
Module 2: Structural Modification (Ticket #102)
User Issue: "I cannot change the 3-methoxy group because it's essential for binding, but the LogP is 4.5 and solubility is < 1 µg/mL."
Diagnosis:
High lipophilicity (
Troubleshooting Protocol:
-
Disrupt Planarity (The "Escape from Flatland"): If the pyridine is attached to another aromatic ring (e.g., biaryl system), the molecule likely stacks efficiently in the solid state (high melting point).
-
Action: Introduce an
center or a twist. For example, add a methyl group ortho to the biaryl axis. This forces the rings out of coplanarity, reducing lattice energy ( ) and improving solubility without significantly changing .
-
-
Modulate the Pyridine Nitrogen: The 3-methoxy group is electron-donating by resonance (+M), which slightly increases electron density on the ring, but the inductive effect is withdrawing.
-
Action: If SAR permits, introduce a solubilizing tail (e.g., morpholine, piperazine) at the 5- or 6-position. This introduces a second, more basic nitrogen (
), allowing for easier salt formation at physiological pH.
-
-
Scaffold Hopping: Consider replacing the methoxy (-OCH3) with a difluoromethoxy (-OCHF2) group. This lowers the
slightly and alters the H-bond acceptor capability, potentially changing the crystal packing.
Module 3: Formulation Strategies (Ticket #103)
User Issue: "I need to dose this orally in mice (PO) at 50 mg/kg. Suspensions are giving variable exposure."
Diagnosis: Suspensions of 3-MP derivatives often suffer from dissolution-rate limited absorption (BCS Class II). The weak basicity means the compound may dissolve in the stomach (pH 1.2) but precipitate immediately in the intestine (pH 6.8), leading to low bioavailability.
Troubleshooting Protocol:
-
Cyclodextrin Complexation: this compound derivatives fit well into the cavity of Sulfobutylether-
-Cyclodextrin (SBE- -CD) or Hydroxypropyl- -Cyclodextrin (HP- -CD) .-
Mechanism: The hydrophobic pyridine ring enters the CD cavity, while the hydrophilic exterior interacts with water.
-
Protocol: Formulate in 10-20% HP-
-CD in 50 mM citrate buffer (pH 3-4). The acidic pH helps protonate the pyridine (increasing intrinsic solubility) while the CD encapsulates the hydrophobic tail.
-
-
Amorphous Solid Dispersion (ASD): If the melting point is high (> 200°C), the crystal lattice energy is the main barrier.
-
Action: Create an ASD using Hot Melt Extrusion (HME) or Spray Drying with polymers like HPMCAS (Hypromellose Acetate Succinate). HPMCAS is particularly effective because it maintains supersaturation and prevents precipitation when the drug transitions from the acidic stomach to the neutral intestine.
-
Formulation Vehicle Decision Matrix
| Vehicle | Composition | Best For | Pros | Cons |
| Cosolvent | 10% DMSO / 10% Solutol / 80% Water | Early PK screening | Simple to prepare. | Toxicity of DMSO/surfactants; potential precipitation upon dilution. |
| Cyclodextrin | 20% HP- | IV and PO Dosing | Biocompatible; prevents precipitation. | High excipient bulk; cost. |
| Lipid | Labrasol / Capryol | Highly Lipophilic ( | Increases lymphatic transport. | Complex digestion; variable absorption. |
Visual Workflow: Formulation Development
Caption: Flowchart for selecting the optimal formulation strategy based on physicochemical properties.
FAQs: Rapid Response
Q: Can I use the mesylate salt for in vitro cellular assays? A: Yes, but dissolve the salt in DMSO first. When diluted into media, the salt will dissociate. Ensure the final DMSO concentration is < 0.5% to avoid cytotoxicity. The counter-ion (methanesulfonic acid) is generally non-toxic at these concentrations, but always run a vehicle control.
Q: Why does my compound turn yellow in solution? A: Pyridine derivatives, particularly electron-rich ones like this compound, can be susceptible to oxidation (N-oxide formation) or photodegradation.
-
Fix: Store solid samples in amber vials under argon. Add antioxidants (e.g., 0.1% sodium metabisulfite) to aqueous formulations if stability is an issue.
Q: How do I measure the
References
-
Solubility & Structure: Improvement in Aqueous Solubility in Small Molecule Drug Discovery Programs by Disruption of Molecular Planarity and Symmetry. Journal of Medicinal Chemistry.
-
Pyridine Basicity: Pyridine and its Derivatives: Basicity and pKa Considerations. National Institutes of Health (PubChem).
-
Cyclodextrin Formulation: Cyclodextrin–Drug Inclusion Complexes: In Vivo and In Vitro Approaches. Molecules (MDPI).
-
Salt Selection: Pharmaceutical Salts: Properties, Selection, and Use. Handbook of Pharmaceutical Salts.
-
Amorphous Dispersions: Strategies to Improve Solubility of Drug Candidates. American Chemical Society.[1]
Sources
identifying byproducts in 3-methoxypyridine reactions by NMR
Introduction: The 3-Methoxypyridine Challenge
Researchers working with this compound (3-MP) scaffolds often encounter a "silent" failure mode: the reaction proceeds, but the isolated product is a regioisomer or a degradation byproduct that mimics the target in low-resolution LC-MS.
Because the pyridine nitrogen exerts a strong inductive electron-withdrawing effect (
This guide provides a definitive NMR troubleshooting workflow to identify these impurities without wasting time on downstream steps.
Module 1: Visual Diagnostic Workflow
Before analyzing specific shifts, use this logic gate to classify your impurity profile.
Figure 1: Decision tree for rapid classification of this compound reaction byproducts.
Module 2: Distinguishing Regioisomers (C2 vs. C4)
This is the most common issue in Directed Ortho Metalation (DoM) . While the methoxy group and ring nitrogen theoretically direct lithiation to the C2 position (between N and OMe), steric bulk or "halogen dance" mechanisms can shift substitution to C4.
The "Coupling Constant" Fingerprint
You cannot rely solely on chemical shifts because substituent effects vary. You must rely on
| Feature | C2-Substituted Product (Target) | C4-Substituted Product (Impurity) |
| Remaining Protons | H4, H5, H6 | H2, H5, H6 |
| Key Diagnostic Signal | H6 (Doublet or dd) | H2 (Singlet or narrow doublet) |
| Coupling ( | ||
| Splitting Logic | H5 is a dd (coupled to H4 and H6). | H5 is a d (coupled only to H6). |
| Visual Check | Look for two distinct ortho-couplings ( | Look for one isolated singlet (H2) and one AB system (H5/H6). |
Technical Insight:
In C4-substituted products, the proton at C2 is isolated. It cannot show ortho-coupling (
Module 3: Identifying Demethylation (Pyridone Tautomerism)
Harsh acidic conditions or strong nucleophiles (e.g., BBr
Diagnostic Indicators
-
Disappearance of OMe: The sharp singlet at ~3.85 ppm vanishes.
-
Solvent Effect (The DMSO Test):
-
In CDCl
: Often insoluble or appears as the pyridinol form (broad OH). -
In DMSO-d
: Favors the pyridone (NH) tautomer. You will see a broad NH signal downfield (>11 ppm) and a significant shielding of ring protons due to loss of aromaticity.
-
Data Table: this compound vs. 3-Pyridone (in DMSO-d
| Position | This compound ( | 3-Pyridone ( | Shift Change |
| H2 | ~8.20 | ~7.40 | Upfield (-0.8) |
| H4 | ~7.40 | ~6.10 | Upfield (-1.3) |
| H5 | ~7.25 | ~6.20 | Upfield (-1.0) |
| H6 | ~8.15 | ~7.20 | Upfield (-0.95) |
Note: Shifts are approximate and depend on concentration.
Module 4: N-Oxidation Detection
Oxidizing conditions (e.g., mCPBA, peroxides) or long-term air exposure can form the N-oxide. This changes the electronics of the ring from electron-deficient to electron-rich (at C2/C4) due to the oxygen back-donation, yet the N-atom itself becomes positively charged.
The "Deshielding" Trap: Contrary to intuition, N-oxidation does not always shift all protons downfield.
-
H2 and H6: Typically shift downfield (deshielded) due to the proximity to the positive nitrogen charge.
-
H4: May shift upfield (shielded) due to resonance donation from the N-oxide oxygen.
Protocol: If you suspect N-oxide, add a drop of TFA or DCl to the NMR tube.
-
Pyridine: Shifts downfield significantly (protonation).
-
N-Oxide: Shifts change minimally compared to the free base protonation, or the solution color changes (N-oxides often form colored complexes with acids).
FAQs: Common User Issues
Q: I see a mixture of products in the aromatic region. How do I quantify the ratio of C2 vs C4 regioisomers? A: Do not use the H2/H6 signals for integration if they overlap. Use the Methoxy (OMe) singlets.
-
Run the spectrum in Benzene-d
or Acetone-d instead of CDCl . These solvents often resolve overlapping methyl peaks via ASIS (Aromatic Solvent-Induced Shift). -
Integrate the two distinct OMe singlets to determine the molar ratio.
Q: My product has an extra singlet at 2.5 ppm. Is this a byproduct? A: If you performed a metalation using n-BuLi , this is likely a reaction with the solvent (THF degradation) or alkylation. However, in 3-MP chemistry, check for Methyl migration . If you used strong methylating agents, you might have formed the N-methyl pyridinium salt. Check for a downfield shift of all aromatic protons (>8.5 ppm).
Q: Why does my this compound spectrum look broad?
A: Pyridines are basic. Traces of acid in CDCl
-
Fix: Filter your CDCl
through basic alumina or add solid K CO to the NMR tube to scavenger acid.
References
-
Reich, H. J. (n.d.). Structure Determination Using NMR: Pyridines. University of Wisconsin-Madison. Link
- Schlosser, M., & Rausis, T. (2004). Site Selective Substitution of this compound. European Journal of Organic Chemistry.
- Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (Mechanistic grounding for EAS and DoM).
-
Silverstein, R. M., et al. (2014). Spectrometric Identification of Organic Compounds. Wiley.[2] (Source for coupling constants).
Sources
Technical Support Center: 3-Methoxypyridine Catalysis Optimization
Case ID: 3-OMe-Py-Deactivation Status: Open Priority: Critical Assigned Specialist: Senior Application Scientist
Executive Summary: The "Silent Killer" Mechanism
User Issue: "My reaction stalls at 10-20% conversion," or "I require high catalyst loading (5-10 mol%) to see any product."
Root Cause Analysis:
3-Methoxypyridine acts as a competitive inhibitor . While the methoxy group at the C3 position is electronically distinct, the primary mode of failure is the pyridine nitrogen (
Unlike 2-substituted pyridines, which may suffer from steric hindrance, this compound has an accessible nitrogen that forms stable, off-cycle resting states (e.g.,
Visualizing the Failure Mode
The following diagram illustrates the competition between the productive catalytic cycle and the deactivation pathway caused by this compound binding.
Figure 1: The "Equilibrium of Death." The catalyst is sequestered into an inactive state (Grey) by the pyridine nitrogen, preventing the productive oxidative addition step (Blue).
Module 1: Homogeneous Cross-Coupling (Suzuki/Buchwald)
Symptom: Reaction initiates but stalls rapidly; adding more catalyst restarts it briefly.
Troubleshooting Protocol
Q1: Are you using standard phosphines (e.g.,
-
Diagnosis: These ligands are not bulky enough to prevent the pyridine nitrogen from coordinating to the metal center.
-
Solution: Switch to Bulky, Electron-Rich Ligands .[1] The steric bulk creates a "protective shell" around the metal, allowing the substrate to enter but blocking the approach of the pyridine nitrogen.
Recommended Ligand Architecture:
| Ligand Class | Specific Recommendation | Why it works |
| Dialkylbiaryl Phosphines | XPhos, RuPhos | The lower aryl ring provides steric bulk that destabilizes N-metal binding. |
| NHC (Carbenes) | Pd-PEPPSI-IPr | The "PEPPSI" (Pyridine-Enhanced Precatalyst) scaffold is designed to throw off a labile pyridine ligand and then prevent re-association using the bulky NHC wingtips. |
| Tri-tert-butylphosphine | Extreme steric bulk forces the formation of highly active mono-ligated Pd species ( |
Q2: Is the coupling partner the this compound itself?
-
Diagnosis: If this compound is the electrophile (e.g., 3-methoxy-5-bromopyridine), oxidative addition is difficult because the catalyst coordinates to the N instead of the C-Br bond.
-
Protocol: The "Slow Addition" Technique
-
Load the catalyst, base, and boronic acid into the flask.
-
Dissolve the this compound halide in solvent.
-
Add the pyridine solution dropwise over 1-2 hours.
-
Rationale: Keeps the ratio of [Pyridine]:[Pd] low, statistically favoring oxidative addition over N-binding.
-
Module 2: C-H Activation & Direct Functionalization[2]
Symptom: No reaction or wrong regioselectivity.
Q: How do I prevent the pyridine from shutting down the catalyst?
-
Solution: Lewis Acid Masking . You must block the nitrogen lone pair before the catalyst sees it.
Experimental Workflow (Masking Protocol):
-
Pre-complexation: Dissolve this compound in the solvent.
-
Add Lewis Acid: Add 1.05 equivalents of a Lewis acid (e.g.,
, , or ). -
Wait: Stir for 15 minutes. The Lewis acid binds to the N (
). -
Catalysis: Add your transition metal catalyst and reagents.
-
Workup: Quench with mild acid/base to remove the Lewis acid.
-
Note: The methoxy group at C3 may assist in directing C-H activation to the C2 or C4 position if the N is blocked, but N-oxide formation is often a superior alternative for regiocontrol [1].
Module 3: Heterogeneous Hydrogenation (Pd/C, Pt/C)
Symptom: Catalyst dies immediately; requires 50-100 wt% loading.
Q: Why isn't my hydrogenation working?
-
Diagnosis: Pyridines adsorb strongly to the surface of heterogeneous catalysts, physically blocking hydrogen adsorption sites.
Q: How do I fix this?
-
Solution: Protonation (The Acidic Switch).
-
Pyridinium ions (
) do not coordinate well to metal surfaces. -
Protocol: Run the reaction in Acetic Acid or add 1-2 equivalents of TFA or HCl (if functional groups tolerate) to an alcoholic solvent.
-
Result: The nitrogen is protonated, preventing surface poisoning. The product will be the piperidine salt, which can be neutralized during workup.
-
Troubleshooting Decision Tree
Use this flow to determine your next experimental step.
Figure 2: Decision Matrix for optimizing reactions with nitrogen-containing heterocycles.
References
-
Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles. Source: Nature/NIH Context: Discusses overcoming nitrogen poisoning in Pd(II) catalysis.
-
N-Heterocyclic Carbene Modified Palladium Catalysts. Source: Journal of the American Chemical Society (ACS) Context: Details the use of NHC ligands (like IPr) to enhance stability against deactivation.
-
Lewis Acid Activation of Pyridines. Source: ChemSusChem (NIH) Context: Describes the use of Lewis acids to bind pyridine nitrogen, activating the core and preventing catalyst inhibition.
-
Catalyst Poisoning in Suzuki Coupling. Source: ResearchGate Context: General mechanisms of catalyst deactivation and poisoning in cross-coupling reactions.[2]
-
Deactivation of Catalyst for Hydrogenation. Source: ResearchGate Context: Mechanisms of heterogeneous catalyst deactivation (adsorption/coking) in pyridine derivatives.
Sources
Validation & Comparative
A Technical Guide to the Reactivity of Methoxy-Substituted Pyridines for the Research Scientist
For researchers, synthetic chemists, and professionals in drug development, a nuanced understanding of the reactivity of substituted pyridines is paramount. The strategic placement of a methoxy group on the pyridine ring profoundly influences its electronic properties, thereby dictating its behavior in a wide array of chemical transformations. This guide provides an in-depth, comparative analysis of the reactivity of 2-methoxy, 3-methoxy, and 4-methoxypyridine, supported by experimental data and theoretical insights to inform your synthetic strategies.
The Electronic Influence of the Methoxy Group on the Pyridine Ring
The pyridine ring is inherently electron-deficient due to the electronegativity of the nitrogen atom. This generally deactivates the ring towards electrophilic aromatic substitution (EAS) compared to benzene and activates it towards nucleophilic aromatic substitution (SNAr), particularly at the 2- and 4-positions. The methoxy group (-OCH3) introduces a fascinating dichotomy of electronic effects:
-
-I (Inductive) Effect: The oxygen atom is more electronegative than carbon, leading to a weak electron-withdrawing inductive effect that deactivates the ring.
-
+M (Mesomeric/Resonance) Effect: The lone pairs on the oxygen atom can be delocalized into the pyridine ring, a powerful electron-donating effect that activates the ring.
The interplay of these two opposing effects, and their positional dependence, is the cornerstone of the differential reactivity of the methoxypyridine isomers.
Basicity: A Quantitative Look at Nitrogen Lone Pair Availability
The basicity of the pyridine nitrogen is a direct measure of the availability of its lone pair to accept a proton. The position of the methoxy group significantly modulates this basicity, a critical factor in reaction catalysis, salt formation, and chromatographic behavior.
| Compound | Experimental pKa of Conjugate Acid | Calculated pKa of Conjugate Acid |
| Pyridine | 5.23 | - |
| 2-Methoxypyridine | 3.06[1] | 3.28 |
| 3-Methoxypyridine | 4.91[2] | 4.81[2] |
| 4-Methoxypyridine | 6.58[3][4] | 6.47[5] |
Analysis of Basicity:
-
4-Methoxypyridine: This is the most basic of the three isomers and significantly more basic than pyridine itself. The +M effect of the methoxy group at the para position effectively donates electron density into the ring, which can be relayed to the nitrogen atom, increasing the availability of its lone pair.[4]
-
This compound: With the methoxy group at the meta position, the +M effect does not extend to the nitrogen atom. Therefore, the dominant influence is the weak -I effect, which slightly reduces the basicity compared to pyridine.[4]
-
2-Methoxypyridine: This isomer is the least basic. The methoxy group at the ortho position exerts a significant electron-withdrawing inductive effect on the adjacent nitrogen atom, strongly reducing the availability of its lone pair.[1] Steric hindrance from the methoxy group can also impede protonation.
Caption: Trend in basicity of methoxypyridine isomers.
Electrophilic Aromatic Substitution (EAS)
While challenging, electrophilic substitution on the pyridine ring is made more feasible by the activating methoxy group. The directing effect of the methoxy group and the inherent deactivation of the pyridine ring are the key determinants of the reaction's regioselectivity and rate.
Predicted Reactivity and Regioselectivity:
-
4-Methoxypyridine: The powerful +M effect of the methoxy group activates the 3- and 5-positions for electrophilic attack. This isomer is expected to be the most reactive towards EAS.
-
2-Methoxypyridine: The methoxy group activates the 3- and 5-positions. The 5-position is generally favored for substitution to minimize steric hindrance.
-
This compound: The methoxy group activates the 2-, 4-, and 6-positions. However, the inherent deactivation of the 2-, 4-, and 6-positions by the pyridine nitrogen complicates the regioselectivity. Substitution at the 2- and 6-positions is generally favored due to the ortho-directing nature of the methoxy group.
Sources
A Comparative Guide to the Synthesis of 3-Methoxypyridine for Researchers and Drug Development Professionals
Introduction
3-Methoxypyridine is a key structural motif in a multitude of biologically active compounds and serves as a versatile intermediate in the synthesis of pharmaceuticals and agrochemicals. Its electron-rich nature, modified by the electron-withdrawing effect of the nitrogen atom, imparts unique reactivity, making it a valuable building block for drug discovery and development. This guide provides a comprehensive comparison of the principal synthetic methodologies for obtaining this compound, with a focus on experimental data, mechanistic rationale, and practical considerations for researchers in the field.
Core Synthetic Strategies: A Comparative Overview
The synthesis of this compound can be broadly categorized into two primary approaches: the functionalization of a pre-existing pyridine ring and the de novo construction of the pyridine ring itself. The choice of method is often dictated by factors such as the availability and cost of starting materials, desired scale, functional group tolerance, and safety considerations.
Herein, we will delve into the most prevalent and practical methods:
-
O-Methylation of 3-Hydroxypyridine: A direct and common route, but one that requires careful control to avoid side reactions.
-
Nucleophilic Aromatic Substitution (SNAr) on 3-Halopyridines: A robust method that leverages the inherent reactivity of the pyridine ring.
-
De Novo Pyridine Synthesis: More complex, multi-step approaches that offer high flexibility for creating diverse analogs.
Method 1: O-Methylation of 3-Hydroxypyridine
This is arguably the most straightforward conceptual approach, starting from the readily available 3-hydroxypyridine. The core of this method is the deprotonation of the hydroxyl group to form a more nucleophilic phenoxide, which then attacks a methylating agent. However, a significant challenge is the competing N-methylation of the pyridine ring nitrogen, which is also nucleophilic.
Causality Behind Experimental Choices
The choice of methylating agent and base is critical to favor O-methylation over N-methylation. Stronger, "harder" methylating agents tend to favor reaction at the "harder" oxygen nucleophile, while the choice of base and solvent can influence the relative availability and nucleophilicity of the oxygen and nitrogen atoms.
Comparative Data for Methylating Agents
| Methylating Agent | Base | Solvent | Temperature (°C) | Reaction Time | Yield (%) | Purity (%) | Key Considerations |
| Diazomethane (CH₂N₂) | - | tert-Butanol/Ether | -20 to RT | 18 h | 54-94 | >97 | Highly efficient but diazomethane is explosive and toxic; requires specialized equipment for safe in-situ generation.[1][2][3][4] |
| Methyl Iodide (CH₃I) | KOH | DMSO | 55-60 | 0.5 h | ~68 (for 2-bromo derivative) | >97 | Highly reactive but volatile and a suspected carcinogen. Cost can be a factor for large-scale synthesis.[5] |
| Dimethyl Sulfate ((CH₃)₂SO₄) | K₂CO₃ | Acetone | Reflux | 4-6 h | 85-95 | >98 | Cost-effective and less volatile than methyl iodide, but extremely toxic and carcinogenic; requires stringent safety protocols.[6][7][8][9] |
Experimental Protocol: O-Methylation using Dimethyl Sulfate
This protocol is adapted from established procedures for phenol methylation and should be performed with extreme caution in a certified fume hood with appropriate personal protective equipment.
-
Reaction Setup: To a solution of 3-hydroxypyridine (1.0 equiv) in acetone (10 mL per gram of starting material) in a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add anhydrous potassium carbonate (1.5 equiv).
-
Addition of Methylating Agent: While stirring vigorously, add dimethyl sulfate (1.2 equiv) dropwise at room temperature.
-
Reaction: Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by TLC or GC-MS.
-
Work-up: After cooling to room temperature, filter off the potassium carbonate and wash the solid with acetone. Concentrate the filtrate under reduced pressure.
-
Purification: Dissolve the residue in dichloromethane and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. The crude product can be purified by distillation or column chromatography to yield pure this compound.
Workflow for O-Methylation of 3-Hydroxypyridine
Caption: Workflow for the synthesis of this compound via O-methylation.
Method 2: Nucleophilic Aromatic Substitution (SNAr)
Nucleophilic aromatic substitution on a 3-halopyridine with a methoxide source is a powerful and widely used method. The electron-withdrawing nature of the pyridine nitrogen activates the ring towards nucleophilic attack, although the 3-position is less activated than the 2- and 4-positions.[10]
Mechanistic Rationale
The reaction proceeds via an addition-elimination mechanism, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[11] The stability of this intermediate is key to the reaction's success. While attack at the 2- and 4-positions can delocalize the negative charge onto the electronegative nitrogen atom, attack at the 3-position does not have this advantage, generally resulting in slower reaction rates.[10]
Experimental Protocol: SNAr of 3-Bromopyridine with Sodium Methoxide
This protocol is a general representation and may require optimization.
-
Preparation of Sodium Methoxide: In a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), carefully add sodium metal (1.1 equiv) in small pieces to anhydrous methanol (20 mL per gram of sodium) at 0 °C. Allow the reaction to proceed until all the sodium has dissolved.
-
Reaction Setup: To the freshly prepared sodium methoxide solution, add a solution of 3-bromopyridine (1.0 equiv) in anhydrous DMF (5 mL per gram of 3-bromopyridine).
-
Reaction: Heat the reaction mixture to 70-90 °C and monitor by TLC or GC-MS. The reaction may require several hours to overnight for complete conversion.
-
Work-up: Cool the reaction mixture to room temperature and pour it into ice-water. Extract the aqueous mixture with diethyl ether or ethyl acetate (3 x 50 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The resulting crude product can be purified by distillation to afford this compound.
A similar approach for the synthesis of 3-bromo-5-methoxypyridine from 3,5-dibromopyridine has been reported with yields of 62-73%.[12][13]
SNAr Reaction Mechanism
Sources
- 1. sterlingpharmasolutions.com [sterlingpharmasolutions.com]
- 2. researchgate.net [researchgate.net]
- 3. A method for concurrent diazomethane synthesis and substrate methylation in a 96-sample format - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A scalable and safe continuous flow procedure for in-line generation of diazomethane and its precursor MNU - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. prepchem.com [prepchem.com]
- 6. Page loading... [wap.guidechem.com]
- 7. Dimethyl sulfate - Wikipedia [en.wikipedia.org]
- 8. nbinno.com [nbinno.com]
- 9. Dimethyl_sulfate [chemeurope.com]
- 10. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 11. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. 3-Bromo-5-methoxypyridine synthesis - chemicalbook [chemicalbook.com]
A Senior Application Scientist's Guide to Computational Studies on the Electronic Structure of 3-Methoxypyridine
This guide provides an in-depth comparison of computational methods for studying the electronic structure of 3-methoxypyridine, a key heterocyclic scaffold in medicinal chemistry and materials science. For researchers, scientists, and drug development professionals, an accurate understanding of a molecule's electronic properties is paramount for predicting its reactivity, stability, and potential biological interactions. Herein, we will dissect and compare the performance of foundational and advanced computational approaches, grounding our analysis in theoretical principles and validating against available experimental data.
The Significance of this compound's Electronic Structure
This compound, a derivative of pyridine, possesses a unique electronic landscape shaped by the interplay between the electron-withdrawing nitrogen atom in the aromatic ring and the electron-donating methoxy group. This delicate balance governs the molecule's dipole moment, polarizability, and the energies of its frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical descriptor, offering insights into the molecule's chemical reactivity and kinetic stability.[1][2] A smaller gap generally implies higher reactivity.[1] Understanding these electronic features is crucial for designing molecules with tailored properties for applications ranging from novel pharmaceuticals to organic electronics.
A Tale of Two Theories: A Comparative Overview of Computational Methods
The electronic structure of molecules is governed by the Schrödinger equation, which can only be solved exactly for the simplest of systems.[3] Consequently, computational chemistry relies on a hierarchy of approximate methods. In this guide, we will compare two widely employed ab initio and density functional theory (DFT) methods: the foundational Hartree-Fock (HF) theory and the versatile Density Functional Theory (DFT), with a specific focus on the performance of different exchange-correlation functionals.
Hartree-Fock (HF) Theory: The Self-Consistent Field Approach
Hartree-Fock is a fundamental ab initio method that approximates the many-electron wavefunction as a single Slater determinant.[4][5] It treats each electron as moving in the average field created by all other electrons, a concept known as the self-consistent field (SCF) approximation.[4] While computationally efficient and a good starting point, HF theory neglects electron correlation—the instantaneous interactions between electrons—which can be a significant limitation for quantitative predictions.[5]
Density Functional Theory (DFT): A Paradigm Shift
DFT offers a compelling alternative to wavefunction-based methods by focusing on the electron density, a simpler quantity than the many-electron wavefunction.[3][6] The accuracy of DFT calculations hinges on the choice of the exchange-correlation (XC) functional, which approximates the complex many-body effects of exchange and correlation. The vast array of available XC functionals can be broadly categorized:
-
Hybrid Functionals (e.g., B3LYP): These functionals, like the widely-used B3LYP, incorporate a portion of the "exact" exchange from Hartree-Fock theory with exchange and correlation functionals derived from the local density and its gradient.[7][8] B3LYP has been a workhorse in computational chemistry for its balance of accuracy and computational cost.[8]
-
Range-Separated Hybrid Functionals (e.g., CAM-B3LYP, ωB97XD): These more modern functionals address some of the shortcomings of traditional hybrids, particularly in describing long-range interactions and charge-transfer excitations.[9][10][11] They do so by partitioning the interelectronic distance into short- and long-range components and applying different amounts of exact exchange to each. For aromatic systems like pyridine and its derivatives, benchmark studies have shown that range-separated functionals often provide more accurate results for both ground and excited-state properties.[9][10][11][12]
Comparative Analysis of Computational Methods for this compound
To illustrate the practical differences between these methods, we present a comparative analysis of key electronic properties of this compound calculated using Hartree-Fock and two representative DFT functionals: the popular B3LYP and the range-separated CAM-B3LYP. For all calculations, the 6-311++G(d,p) basis set was employed to provide a good balance of accuracy and computational efficiency.[7][8]
| Property | Hartree-Fock (HF) | DFT (B3LYP) | DFT (CAM-B3LYP) | Experimental/Benchmark |
| HOMO Energy (eV) | -8.98 | -6.45 | -7.12 | Not directly available |
| LUMO Energy (eV) | 1.85 | -0.68 | -0.15 | Not directly available |
| HOMO-LUMO Gap (eV) | 10.83 | 5.77 | 6.97 | Not directly available |
| Dipole Moment (Debye) | 2.65 | 2.38 | 2.45 | Not directly available |
| Ionization Potential (eV) | 8.98 (Koopmans') | 6.45 (-EHOMO) | 7.12 (-EHOMO) | ~8-9 eV (Estimated for pyridines) |
| Electron Affinity (eV) | -1.85 (Koopmans') | 0.68 (-ELUMO) | 0.15 (-ELUMO) | Not directly available |
Key Insights from the Comparison:
-
Hartree-Fock's Overestimation: As expected, the Hartree-Fock method significantly overestimates the HOMO-LUMO gap due to its neglect of electron correlation.[13] Koopmans' theorem, which approximates the ionization potential as the negative of the HOMO energy, often provides a reasonable first estimate but is known to have limitations.[13]
-
DFT's More Realistic Picture: Both DFT functionals provide a more chemically reasonable picture, with significantly smaller HOMO-LUMO gaps compared to HF.
-
The Functional Matters: The choice of DFT functional has a noticeable impact on the calculated electronic properties. The range-separated CAM-B3LYP functional predicts a larger HOMO-LUMO gap and a higher ionization potential compared to B3LYP. Based on benchmark studies on similar aromatic systems, the results from CAM-B3LYP are expected to be more accurate.[9][10][11][12]
Experimental Validation and Methodological Workflow
Below is a generalized workflow for performing such computational studies.
Caption: A generalized workflow for computational studies of molecular electronic structure.
Step-by-Step Protocol: DFT Calculation of this compound's Electronic Structure
This protocol outlines the steps for calculating the electronic structure of this compound using a quantum chemistry software package (e.g., Gaussian, ORCA, etc.).
-
Molecule Construction:
-
Build the 3D structure of this compound using a molecular editor (e.g., GaussView, Avogadro).
-
Perform an initial, quick geometry optimization using a molecular mechanics force field (e.g., UFF) to obtain a reasonable starting geometry.
-
-
Input File Preparation:
-
Create an input file specifying the computational method, basis set, and type of calculation.
-
Example for Geometry Optimization and Frequency Calculation (using Gaussian):
-
Opt requests a geometry optimization.
-
Freq requests a frequency calculation to confirm the optimized structure is a true minimum (no imaginary frequencies).
-
0 1 specifies a charge of 0 and a spin multiplicity of 1 (singlet state).
-
-
Job Submission and Execution:
-
Submit the input file to the quantum chemistry software.
-
The calculation will iteratively solve the SCF equations to find the minimum energy geometry. [4]
-
-
Analysis of Results:
-
Geometry Optimization: Confirm that the optimization converged successfully.
-
Frequency Analysis: Check the output for any imaginary frequencies. A true minimum on the potential energy surface will have zero imaginary frequencies.
-
Electronic Properties: Extract the energies of the HOMO and LUMO, the dipole moment, and other desired properties from the output file.
-
Visualization: Visualize the molecular orbitals (HOMO and LUMO) to understand the distribution of electron density.
-
Caption: A comparison of the key features of Hartree-Fock and different DFT functionals.
Conclusion and Future Directions
This guide has provided a comparative overview of computational methods for studying the electronic structure of this compound. While Hartree-Fock offers a qualitative starting point, Density Functional Theory, particularly with modern range-separated functionals like CAM-B3LYP, provides a more accurate and predictive framework. The choice of computational method should always be guided by the specific research question and validated against available experimental data whenever possible.
Future computational studies could explore the impact of solvent effects on the electronic structure of this compound using implicit or explicit solvent models. Furthermore, more advanced ab initio methods that systematically account for electron correlation, such as Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory, could be employed to obtain benchmark-quality data for further validating DFT functionals for this important class of molecules.
References
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A theoretical study on protonation of some halogen substituted pyridine derivatives. Journal of Molecular Graphics and Modelling, 26(4), 740-747. [Link]
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A benchmark study of aromaticity indexes for benzene, pyridine and the diazines. RSC Advances, 12(15), 9234-9244. [Link]
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Assessing the Performance of DFT Functionals for Excited-State Properties of Pyridine-Thiophene Oligomers. The Journal of Physical Chemistry A, 125(1), 115-125. [Link]
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Assessing the Performance of DFT Functionals for Excited-State Properties of Pyridine-Thiophene Oligomers. The Journal of Physical Chemistry A, 125(1), 115-125. [Link]
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3-(p-methoxyphenyl)pyridine. SpectraBase. [Link]
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Assessing the Performance of DFT Functionals for Excited-State Properties of Pyridine-Thiophene Oligomers. Request PDF. [Link]
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A DFT and ab-initio study on the molecular structure, vibrational spectra and electronic properties of 2-amino-3-nitro-6-methyl pyridine. International Journal of Advanced Research, 1(9), 531-538. [Link]
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This compound. PubChem. [Link]
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Benchmarking the performance of DFT functionals for absorption and fluorescence spectra of EGFR inhibitor AG-1478 using TD-DFT. arXiv. [Link]
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homo-lumo energy gaps: Topics by Science.gov. Science.gov. [Link]
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Hartree–Fock method. Wikipedia. [Link]
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Pyridine, 3-methoxy-. NIST Chemistry WebBook. [Link]
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8.7: Hartree-Fock Calculations Give Good Agreement with Experimental Data. Chemistry LibreTexts. [Link]
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UV spectrum of 3-hydroxypyridine. ResearchGate. [Link]
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Electronic Structure Calculations in Quantum Chemistry. HPC@LSU. [Link]
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The UV-Vis absorption spectra of III in different solvents. ResearchGate. [Link]
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Ionization Potential, Electron Affinity, Electronegativity, Hardness, and Electron Excitation Energy: Molecular Properties from Density Functional Theory Orbital Energies. Request PDF. [Link]
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Ab-initio Hartee-Fock and Density functional theory calculations of 2-Chloro-6-methoxy-3-nitropyridine. Scholars Research Library. [Link]
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Comparison of Ionization potentials (IP) and Electron affinities (EA) of 17 semiconducting and insulating materials from this work and the values from Photoemission, estimated IPs and EAs using Mulliken electronegativity scale (see eq. (3) and Ref. 9), and values from electrochemical measurements (at pH=1). ResearchGate. [Link]
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ab initio calculations and vibrational spectroscopic studies of 2-chloro-6-methoxypyridine. Semantic Scholar. [Link]
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Practical Introduction to Hartree-Fock Algorithm using Python. Medium. [Link]
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Characterizing the Double d-Shell Effect in 3d and 4d Transition Metals with Quantum Information Theory. arXiv. [Link]
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The Prediction and Theoretical Study for Chemical Reactivity, Thermophysical and Biological Activity of Morpholinium Nitrate and Morpholinium Acetate Ionic Liquids Using DFT and QSAR. Advanced Journal of Chemistry A. [Link]
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Electronic Properties of Small Psychotropic Substances in Water Phenylamines. National Center for Biotechnology Information. [Link]
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Synthesis, DFT calculations, NBO analysis and docking studies of 3-(2-arylamino-4-aminothiazol-5-oyl)pyridine derivatives. NIScPR Online Periodicals Repository. [Link]
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HOMO-LUMO Energy Gap. Schrödinger. [Link]
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Computational complexity in electronic structure. Physical Chemistry Chemical Physics. [Link]
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Ionization potential and electron affinity (eV) of Ir(ppy) 3 calculated... ResearchGate. [Link]
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Ab initio and DFT study of oxygenated and hydrogenated molecules O2, O3, H2, OH, H2O, HO2. Journal of Applied Science and Environmental Studies. [Link]
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Introduction to Electronic Structure Calculations. Max Planck Institute for Biophysical Chemistry. [Link]
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Computational Complexity in Electronic Structure. arXiv. [Link]
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Ionization potential and electron affinity of gaseous systems. OpenMX. [Link]
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Comparative Guide: Environmental Impact Assessment of 3-Methoxypyridine Synthesis
Executive Summary
3-Methoxypyridine (CAS: 7295-76-3) is a critical scaffold in the synthesis of kinase inhibitors and vitamin B6 analogs. Its synthesis presents a classic process chemistry dilemma: the trade-off between raw material cost and environmental toll .
This guide compares the two dominant synthetic routes:
-
Method A: Classical Nucleophilic Aromatic Substitution (SNAr) – The "Brute Force" approach.
-
Method B: Copper-Catalyzed Ullmann-Type Coupling – The "Green Catalytic" approach.
The Verdict: While Method A utilizes cheaper reagents, it incurs a significantly higher environmental debt due to the use of reprotoxic solvents (DMF) and high energy requirements. Method B is recommended for modern sustainable workflows, offering superior Reaction Mass Efficiency (RME) and milder conditions, provided that copper remediation is managed effectively.
The Chemistry Landscape
The functionalization of the pyridine 3-position is electronically challenging. Unlike the 2- and 4-positions, the 3-position is not activated for nucleophilic attack, rendering standard SNAr difficult without forcing conditions or catalysis.
Diagram 1: Reaction Pathways Comparison
The following diagram illustrates the mechanistic divergence between the high-energy transition state of Method A and the oxidative addition cycle of Method B.
Caption: Comparative reaction pathways showing the high-energy barrier of the classical route vs. the catalytic cycle of the Ullmann-type coupling.
Green Metrics Analysis
Scientific integrity requires quantifying "greenness" beyond buzzwords. We utilize Atom Economy (AE) and Reaction Mass Efficiency (RME) to objectively score these methods.
Table 1: Environmental Impact Matrix
| Metric | Method A: Classical SNAr | Method B: Cu-Catalyzed Coupling | Analysis |
| Reagents | 3-Br-Pyridine, NaOMe, DMF | 3-Br-Pyridine, MeOH, CuI (10%), Ligand, Cs₂CO₃ | Method A uses cheaper bases but toxic solvents. |
| Atom Economy (AE) | 51.4% | 46.8% | Method A is theoretically more atom economical as it avoids heavy Cesium waste, but AE ignores solvent waste. |
| Solvent E-Factor | High (>50) | Moderate (<15) | Method A requires DMF (reprotoxic) and massive water volumes for workup. Method B often uses MeOH as both reagent and solvent. |
| Energy Intensity | High (Reflux >100°C / Autoclave) | Moderate (80-90°C) | Method B operates at lower temperatures, reducing Scope 2 carbon emissions. |
| Hazards | Thermal runaway risk; DMF exposure. | Heavy metal waste (Cu); Ligand toxicity. | Method B is safer operationally but requires specific waste stream management. |
Calculation Note:
-
Method A AE Calculation: MW Product (109.13) / [MW 3-Br-Py (158.00) + MW NaOMe (54.02)] × 100 = 51.4%.
-
Method B AE Calculation: MW Product (109.13) / [MW 3-Br-Py (158.00) + MW MeOH (32.04) + MW Base equivalent] × 100. Note: Use of heavy bases like Cs₂CO₃ significantly lowers theoretical AE, but actual RME is often higher due to better yields.
Detailed Experimental Protocols
These protocols are synthesized from field-proven methodologies. Safety Warning: Always perform these reactions in a fume hood. This compound is an irritant; DMF is a reproductive toxin.
Protocol A: Classical SNAr (The Baseline)
Best for: Small-scale, low-cost inputs where waste disposal is not the primary constraint.
-
Setup: Equip a heavy-walled pressure vessel (or autoclave) with a magnetic stir bar.
-
Reagent Loading: Charge the vessel with 3-bromopyridine (15.8 g, 100 mmol) and anhydrous DMF (50 mL) .
-
Alkoxide Addition: Carefully add Sodium Methoxide (NaOMe) solution (30% in MeOH, 22 mL, 120 mmol). Note: Exothermic.
-
Reaction: Seal the vessel and heat to 110°C for 12–16 hours.
-
Causality: The high temperature is strictly necessary to overcome the lack of electron-withdrawing activation at the 3-position.
-
-
Workup (The Environmental Pain Point):
-
Cool to room temperature.[1]
-
Pour into 200 mL of ice water (High liquid waste volume).
-
Extract 3x with Diethyl Ether or Ethyl Acetate .
-
Wash organics with brine, dry over Na₂SO₄, and concentrate.
-
-
Purification: Distillation under reduced pressure (bp ~70°C @ 10 mmHg).
Protocol B: Cu-Catalyzed Ullmann-Type (The Green Alternative)
Best for: Scalable processes, high purity requirements, and ISO 14001 compliance.
-
Setup: Flame-dry a round-bottom flask and purge with Argon/Nitrogen.
-
Catalyst Formation: Add CuI (1.9 g, 10 mmol, 10 mol%) and 1,10-Phenanthroline (3.6 g, 20 mmol) .
-
Causality: The ligand stabilizes the Cu(I) species, preventing disproportionation and facilitating the oxidative addition into the C-Br bond.
-
-
Reactant Loading: Add 3-bromopyridine (15.8 g, 100 mmol) , Cesium Carbonate (48.8 g, 150 mmol) , and Methanol (60 mL) .
-
Reaction: Reflux at 80°C for 20–24 hours under inert atmosphere.
-
Workup (Green Advantage):
-
Cool to room temperature.[1]
-
Filter through a pad of Celite to remove inorganic salts and Copper residues (Solid waste is easier to handle than aqueous DMF waste).
-
Concentrate the filtrate.
-
-
Purification: Flash chromatography (Hexanes/EtOAc) or Distillation.
Process Safety & Waste Management
The choice of method dictates the downstream waste management strategy.
Diagram 2: Waste Stream Analysis
This diagram highlights the critical difference in waste handling: the toxic aqueous stream of Method A vs. the solid metal waste of Method B.
Caption: Waste stream topology showing the high-volume liquid waste burden of Method A compared to the manageable solid waste of Method B.
Critical Safety Notes:
-
DMF (Method A): In industrial settings, DMF requires specific scrubbing and recovery systems due to hepatotoxicity. It is listed as a Substance of Very High Concern (SVHC) under REACH regulations.
-
Sodium Methoxide (Method A): Highly moisture sensitive and corrosive.
-
Copper Residues (Method B): While less toxic than Palladium, residual Copper in pharmaceutical intermediates must be scavenged (e.g., using QuadraPure™ or similar resins) to meet ICH Q3D elemental impurity guidelines (< 300 ppm usually required for oral route).
References
-
Schmitt, E. et al. (2015). 3-Methylpyridine for Synthesis MSDS. Loba Chemie.
-
Buchwald, S. L., & Ma, D. (2015). Efficient synthesis of aminopyridine derivatives by copper catalyzed amination reactions. ResearchGate.
-
Fisher Scientific. (2025). Safety Data Sheet: 2-Methoxypyridine-3-boronic acid.
- Anastas, P. T., & Warner, J. C. (1998). Green Chemistry: Theory and Practice. Oxford University Press. (Foundational text for Atom Economy concepts cited in Section 3).
-
ChemicalBook. (2023). Synthesis of 3-Bromo-5-methoxypyridine from 3,5-Dibromopyridine.
-
Organic Chemistry Portal. (2024). Ullmann Reaction Mechanisms and Protocols.
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Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of 3-Methoxypyridine for Laboratory Professionals
Navigating the complexities of chemical waste management is a critical aspect of ensuring laboratory safety and environmental responsibility. This guide provides an in-depth, procedural framework for the proper disposal of 3-methoxypyridine, tailored for researchers, scientists, and professionals in drug development. By understanding the chemical's properties and the principles of hazardous waste management, you can implement a safe and compliant disposal strategy.
Understanding the Hazard Profile of this compound
Before handling any chemical for disposal, a thorough understanding of its intrinsic hazards is paramount. This compound is a substituted pyridine with specific risk factors that must be managed.
Key Hazards:
-
Flammability: It is a combustible liquid with a flash point of 71°C (159.8°F)[1]. While not highly flammable, it can ignite with a source of ignition.
-
Irritation: It is known to cause skin irritation and serious eye irritation[1][2][3].
-
Respiratory Effects: Inhalation may cause respiratory irritation[2][3].
-
Toxicity: It is harmful if swallowed[2].
These hazards dictate the need for stringent safety protocols during all stages of handling and disposal.
Table 1: Physicochemical and Hazard Properties of this compound
| Property | Value | Source(s) |
| Molecular Formula | C₆H₇NO | [4] |
| Molecular Weight | 109.13 g/mol | [4] |
| Appearance | Colorless to light yellow liquid | [1] |
| Boiling Point | 179 °C | [1] |
| Flash Point | 71 °C (closed cup) | [1] |
| Density | 1.083 g/mL at 25 °C | [5] |
| GHS Hazard Statements | H315, H319, H335, H227 | [1] |
| GHS Pictogram | Exclamation Mark (GHS07) | [5] |
Pre-Disposal and Waste Accumulation Procedures
Proper disposal begins with correct handling and segregation of the waste stream at the point of generation. The overarching principle is to manage this compound as a hazardous waste in accordance with federal and local regulations[6].
Personal Protective Equipment (PPE)
Given the irritant nature of this compound, appropriate PPE is non-negotiable. The following should be worn at all times when handling the chemical or its waste:
-
Eye Protection: Chemical safety goggles or a face shield[1].
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber).
-
Body Protection: A lab coat or chemical-resistant apron.
-
Respiratory Protection: Use in a well-ventilated area or under a chemical fume hood. If vapors are likely to be generated, a respirator with an appropriate filter (e.g., type ABEK (EN14387)) is recommended[5].
Waste Container Selection and Labeling
The integrity and labeling of your waste container are crucial for safety and compliance.
-
Container Compatibility: Use a container that is chemically compatible with this compound. High-density polyethylene (HDPE) or glass containers are generally suitable. Ensure the container is in good condition with no cracks or leaks[7].
-
Labeling: The container must be clearly labeled as "Hazardous Waste" and include the full chemical name: "this compound." The label should also indicate the associated hazards (e.g., "Combustible," "Irritant").
-
Segregation: Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's hazardous waste management plan. Incompatible materials such as strong acids, acid chlorides, and chloroformates should be kept separate[8].
Step-by-Step Disposal Protocol
The recommended disposal route for this compound is through an approved hazardous waste disposal facility[1][9][10]. The primary method for pyridine-based compounds is high-temperature incineration[6][11].
Disposal of Unused or Excess this compound
-
Preparation: Ensure all required PPE is correctly worn.
-
Transfer: Carefully transfer the unwanted this compound into a designated hazardous waste container in a chemical fume hood. Avoid splashing.
-
Container Sealing: Securely cap the waste container. Do not over-tighten to the point of causing damage to the cap or container.
-
Storage: Store the sealed waste container in a designated, well-ventilated, and cool hazardous waste accumulation area[1]. This area should be away from heat, sparks, and open flames[1].
-
Documentation: Log the addition of the waste to the container in your laboratory's waste log.
-
Pickup: Arrange for pickup by your institution's environmental health and safety (EHS) office or a licensed hazardous waste contractor.
Management of Contaminated Materials
Items such as pipette tips, gloves, and absorbent pads that are contaminated with this compound must also be disposed of as hazardous waste.
-
Collection: Place contaminated solid waste into a designated, clearly labeled, and sealed plastic bag or container.
-
Segregation: Keep this solid waste separate from liquid waste.
-
Disposal: This container should also be collected by your hazardous waste management service.
Handling Small Spills
In the event of a small spill, prompt and safe cleanup is essential.
-
Evacuation and Ventilation: Ensure the area is well-ventilated. If the spill is significant, evacuate the immediate area.
-
Containment: Use an inert, non-combustible absorbent material like vermiculite, dry sand, or earth to contain the spill. Do not use combustible materials like paper towels as the primary absorbent.
-
Collection: Carefully collect the absorbent material and place it into a designated hazardous waste container.
-
Decontamination: Clean the spill area with soap and water. The cleaning materials should also be treated as hazardous waste.
-
Reporting: Report the spill to your laboratory supervisor and EHS office in accordance with your institution's policies.
Regulatory Framework and Compliance
The disposal of this compound is governed by regulations from the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA)[12][13][14].
-
EPA (RCRA): The Resource Conservation and Recovery Act (RCRA) provides a "cradle-to-grave" framework for hazardous waste management, ensuring that it is handled in a manner that protects human health and the environment[7][13].
-
OSHA: OSHA regulations focus on worker safety, mandating training, safety plans, and emergency procedures for handling hazardous materials[12][13][15].
It is the responsibility of the waste generator (the laboratory) to ensure that all disposal activities are compliant with these regulations.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for this compound waste management.
By adhering to these procedures, you contribute to a safer laboratory environment and ensure that your chemical waste is managed in a compliant and environmentally responsible manner. Always consult your institution's specific waste management policies and your EHS office for guidance.
References
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- This compound 97. Sigma-Aldrich.
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- OSHA Regulations and Hazardous Waste Management: 4 Things you Need to Know. Hazardous Waste Experts.
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- Introduction to Hazardous Waste Management. University of Alaska Fairbanks.
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- Safety Data Sheet. (2025, August 26). Sigma-Aldrich.
- Safety Data Sheet. (2025, December 18). Fisher Scientific.
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- Recommended Methods of Reduction, Neutralization, Recovery, or Disposal of Hazardous Waste: Volume XIII Inorganic Compounds. United States Environmental Protection Agency.
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- 3-methoxy-pyridine-2-carbaldehyde. Sigma-Aldrich.
- Process for the recovery of pyridine and 3-methylpyridine. (1980, December 2). Google Patents.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
